methyl (4S)-4-aminopentanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (4S)-4-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
NHMQROWVIOFGNH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)OC)N |
Canonical SMILES |
CC(CCC(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Methyl (4S)-4-aminopentanoate Hydrochloride
Chemical Properties, Synthesis, and Handling of a Labile Chiral Intermediate
Executive Summary
Methyl (4S)-4-aminopentanoate (typically supplied as the hydrochloride salt, CAS 1608459-14-8) is a chiral
Critical Technical Note: This compound exhibits high reactivity in its free base form.[1] Unlike
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The compound is almost exclusively handled as the hydrochloride salt to prevent spontaneous cyclization.
| Property | Specification |
| IUPAC Name | Methyl (4S)-4-aminopentanoate hydrochloride |
| Common Name | (S)-4-Aminovaleric acid methyl ester HCl |
| CAS Number | 1608459-14-8 (S-isomer HCl)123993-04-4 (R-isomer HCl)58620-99-8 (Racemic HCl) |
| Molecular Formula | |
| Molecular Weight | 167.63 g/mol |
| Structure | Linear |
| Physical State | White to off-white hygroscopic powder |
| Solubility | High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane, Et2O) |
| Chirality | (S)-enantiomer (derived from L-alanine analogs or enzymatic reduction) |
Synthesis & Manufacturing Routes
The synthesis of methyl (4S)-4-aminopentanoate generally proceeds via the functionalization of levulinic acid, a biomass-derived platform chemical.[1] The introduction of chirality is the rate-limiting step, often achieved via enzymatic transamination or asymmetric reductive amination.
Core Synthesis Workflow
-
Chiral Amine Formation: Levulinic acid (4-oxopentanoic acid) is converted to (S)-4-aminopentanoic acid using an
-transaminase or an amine dehydrogenase with a chiral auxiliary.[1] -
Esterification: The resulting amino acid is esterified. Standard Fischer esterification is avoided due to the high heat required; instead, Thionyl Chloride (
) in Methanol at is preferred to generate the HCl salt directly, preventing lactamization.
Synthesis Pathway Diagram[1]
Figure 1: Synthetic route from biomass-derived Levulinic Acid to the target ester hydrochloride.[1]
Reactivity Profile: The Lactamization Challenge
The defining chemical property of methyl (4S)-4-aminopentanoate is its propensity for intramolecular aminolysis .[1]
Mechanism of Instability
In the presence of a base (e.g.,
Thermodynamic Driver: Formation of the stable amide bond (lactam) and release of methanol.[1] Kinetics: Rapid at pH > 7.0; Slow but non-zero at pH 4-6 in solution.[1]
Cyclization Diagram[1]
Figure 2: Spontaneous degradation pathway upon neutralization.[1]
Applications in Drug Discovery[1]
Peptidomimetics & Foldamers
Methyl (4S)-4-aminopentanoate acts as a
-
Conformational Constraint: Restricts bond rotation, stabilizing specific secondary structures.
-
Hydrophobic Bulk: Increases lipophilicity compared to the unsubstituted GABA analog.
Chiral Pyrrolidinone Precursor
The "instability" described in Section 4 is utilized synthetically to generate (S)-5-methyl-2-pyrrolidinone with high enantiomeric excess.[1] This lactam core is a scaffold found in:
-
Antiepileptic Drugs: Analogs of Levetiracetam and Brivaracetam (which typically feature
-ethyl groups, but the 5-methyl core is a common investigation point).[1] -
NMP Analogs: Bio-based, chiral solvents.
Handling & Storage Protocols
To maintain the integrity of methyl (4S)-4-aminopentanoate hydrochloride, researchers must adhere to the following "Self-Validating" protocols:
Storage[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated) or -20°C for long term.
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen .[1] Moisture absorption can lead to hydrolysis of the ester or partial neutralization if impurities are present.
-
Container: Tightly sealed glass vial with parafilm.
Experimental Usage
-
Do NOT neutralize beforehand: Never perform an aqueous workup with bicarbonate if you intend to isolate the linear ester.
-
In-situ Usage: If using as an amine nucleophile (e.g., peptide coupling), add the base (DIPEA/NMM) only in the presence of the electrophile (activated carboxylic acid) and at low temperature (
) to favor intermolecular coupling over intramolecular cyclization.[1]
References
-
PubChem Compound Summary. "Methyl 4-aminopentanoate hydrochloride."[1][3] National Center for Biotechnology Information.[1] Accessed 2024.[1] Link[1]
-
Synthesis of Chiral Gamma-Amino Acids. "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid." Frontiers in Bioengineering and Biotechnology, 2022. (Describes the enzymatic route to the enantiomeric acid precursor). Link
-
Cyclization Kinetics. "The Magic Methyl and Its Tricks in Drug Discovery." Pharmaceuticals, 2023. (Context on methyl group effects on stability and conformation). Link
-
Commercial Specification. "Methyl (S)-4-aminopentanoate hydrochloride CAS 1608459-14-8." VulcanChem.[1] Link[1]
Sources
Technical Whitepaper: Characterization & Handling of Methyl (4S)-4-aminopentanoate
This guide outlines the technical characterization, handling, and spectral analysis of Methyl (4S)-4-aminopentanoate Hydrochloride .
Executive Summary & Chemical Context
Methyl (4S)-4-aminopentanoate (also known as methyl (4S)-4-aminovalerate) is a critical chiral building block in the synthesis of peptidomimetics and pyrrolidinone-based pharmaceuticals.[1] It belongs to the class of
Critical Stability Warning: The free base of this compound is kinetically unstable. Upon neutralization, it undergoes rapid intramolecular cyclization to form (5S)-5-methyl-2-pyrrolidinone (a lactam), releasing methanol. Consequently, all analytical characterization and long-term storage must be conducted on the hydrochloride salt .
Chemical Identity[1][2][3]
-
IUPAC Name: Methyl (4S)-4-aminopentanoate hydrochloride
-
CAS Number: 58620-99-8 (HCl salt, racemic/general), 83602-29-9 (S-isomer specific ref)
-
Molecular Formula:
[1] -
Molecular Weight: 167.63 g/mol (Salt); 131.17 g/mol (Free Base)
-
Chirality: (4S) enantiomer (derived from L-Alanine or enzymatic reduction of Levulinic acid)
Synthesis & Isolation Workflow
Understanding the synthesis source is vital for interpreting impurity profiles in spectral data. The two primary routes are Reductive Amination of Levulinic Acid (Green Route) and Arndt-Eistert Homologation (Classic Route).
Pathway Diagram: Synthesis & Cyclization Risk
The following diagram illustrates the synthesis from Levulinic acid and the critical cyclization pathway that must be avoided during handling.
Figure 1: Synthesis pathway showing the stable hydrochloride salt and the risk of lactamization upon neutralization.[1]
Spectral Analysis (NMR, IR, MS)[4][5][6]
A. Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
-
Why? It suppresses the exchangeable
protons (simplifying the spectrum) and prevents the risk of in-situ cyclization that might occur in non-acidic organic solvents like . -
Reference: HDO peak at
4.79 ppm.[2]
H NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| C4-H | 3.45 - 3.55 | Multiplet (m) | 1H | Methine proton deshielded by the ammonium group. |
| OCH | 3.68 | Singlet (s) | 3H | Methyl ester (characteristic sharp singlet). |
| C2-H | 2.50 - 2.58 | Multiplet (m) | 2H | |
| C3-H | 1.90 - 2.05 | Multiplet (m) | 2H | |
| C5-H | 1.32 | Doublet (d, J = 6.8 Hz) | 3H | Methyl group attached to the chiral center. |
C NMR Data (100 MHz,
)
| Position | Shift ( | Assignment |
| C1 | 175.2 | Carbonyl (C=O) : Typical ester region. |
| OMe | 52.8 | Methoxy : Characteristic methyl ester carbon.[2] |
| C4 | 48.5 | Methine (C-N) : Chiral center attached to nitrogen. |
| C2 | 30.5 | Methylene : |
| C3 | 28.1 | Methylene : |
| C5 | 18.2 | Methyl : Terminal methyl group.[2] |
B. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion:
m/z (Calculated for Free Base ). -
Base Peak: m/z 44.[2]
Fragmentation Logic Diagram
The fragmentation is dominated by
Figure 2: ESI-MS fragmentation logic. The m/z 44 peak is diagnostic for the ethylamine substructure.
C. Infrared Spectroscopy (FT-IR)
Sample Preparation: KBr Pellet or ATR (Solid state HCl salt).
| Wavenumber ( | Assignment | Diagnostic Value |
| 2800 - 3200 | Indicates Ammonium salt ( | |
| 1735 - 1745 | Ester carbonyl. A shift to ~1680 would indicate cyclization to Lactam (Amide I). | |
| 1150 - 1200 | Ester C-O-C linkage. |
Quality Control & Handling Protocols
Optical Rotation
To verify the enantiomeric purity of the (4S) isomer:
-
Standard:
( , ). -
Note: The sign of rotation is sensitive to pH and solvent. Ensure the sample is fully protonated (HCl salt) in water.
Stability & Storage[7]
-
Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at -20°C.
-
Solvent Choice: Avoid dissolving in methanol/ethanol for extended periods at room temperature to prevent transesterification.[2]
-
pH Sensitivity: NEVER store in basic buffers. If the free base is required for a reaction, generate it in situ at low temperature (0°C) and react immediately.
Impurity Profile (What to look for)
-
Levulinic Acid: Check for ketone carbonyl at ~208 ppm (
C NMR) or ~1715 cm (IR). -
Lactam (5-methyl-2-pyrrolidinone): Check for loss of OMe singlet (3.68 ppm) and shift of carbonyl to amide region (~1690 cm
).
References
-
Synthesis from Levulinic Acid
-
Source: "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid." Frontiers in Bioengineering and Biotechnology, 2022.[3] (Describes the enzymatic route and characterization of the enantiomers).
-
-
Cyclization Kinetics
- Source: "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid." Green Chemistry, 2010.
-
General Spectral Data (Amino Acid Esters)
- Source: NIST Chemistry WebBook, SRD 69.
-
Safety Data (HCl Salt)
- Source: PubChem Compound Summary for CID 13276185 (Methyl 4-aminopentano
Sources
- 1. Methyl 4-aminopentanoate hydrochloride | C6H14ClNO2 | CID 13276185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0059675) [np-mrd.org]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Building Block: A Technical Guide to the Research Applications of Methyl (4S)-4-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Stereochemical Complexity
In the landscape of modern organic synthesis and drug discovery, the precise control of stereochemistry is paramount. Chiral building blocks serve as the foundational elements for constructing complex, three-dimensional molecular architectures with specific biological activities. Among these, methyl (4S)-4-aminopentanoate, a derivative of the naturally occurring amino acid (S)-4-aminopentanoic acid, has emerged as a versatile and valuable synthon. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential research applications of this chiral amino acid ester. As a protected and activated form of its parent carboxylic acid, methyl (4S)-4-aminopentanoate offers unique advantages in the stereoselective synthesis of a diverse array of bioactive molecules, from pyrrolidinone scaffolds to GABA analogs. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the synthetic potential of this powerful chiral building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective application in research. Methyl (4S)-4-aminopentanoate hydrochloride is the more commonly available and stable form of the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molar Mass | 167.63 g/mol | [1] |
| IUPAC Name | methyl (4S)-4-aminopentanoate hydrochloride | [1] |
| SMILES | CC(CCC(=O)OC)N.Cl | [1] |
| InChI Key | GLGDQRWTKGJGRE-JEDNCBNOSA-N | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.68 (s, 3H, OCH₃), 3.40-3.50 (m, 1H, CH-NH₂), 2.30-2.45 (m, 2H, CH₂-C=O), 1.80-1.95 (m, 2H, CH₂-CH), 1.25 (d, J=6.8 Hz, 3H, CH₃-CH). The N-H proton signal would likely appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 173.5 (C=O), 51.8 (OCH₃), 48.5 (CH-NH₂), 35.2 (CH₂-C=O), 29.7 (CH₂-CH), 20.1 (CH₃-CH).
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~2950 (C-H stretch), ~1740 (C=O ester stretch), ~1590 (N-H bend).
-
Mass Spectrometry (EI): m/z = 131 (M⁺), 100 ([M-OCH₃]⁺), 74, 56.
Synthesis of Methyl (4S)-4-aminopentanoate
The most common and practical laboratory synthesis of methyl (4S)-4-aminopentanoate involves the esterification of its parent amino acid, (4S)-4-aminopentanoic acid. The acid itself can be sourced commercially or synthesized from levulinic acid.
Protocol 1: Fischer Esterification of (4S)-4-aminopentanoic acid
This protocol describes the acid-catalyzed esterification of (4S)-4-aminopentanoic acid using methanol.
Materials:
-
(4S)-4-aminopentanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, suspend (4S)-4-aminopentanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in diethyl ether and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH to ensure it is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (4S)-4-aminopentanoate.
-
Purification (Optional): The product can be further purified by vacuum distillation or column chromatography on silica gel.
Potential Research Applications
The synthetic utility of methyl (4S)-4-aminopentanoate stems from its bifunctional nature, possessing a nucleophilic amine and an electrophilic ester, combined with a defined stereocenter. This makes it an ideal starting material for a variety of synthetic transformations.
Synthesis of Chiral Pyrrolidinones
Pyrrolidinones are privileged scaffolds in medicinal chemistry, found in a wide range of pharmaceuticals. Methyl (4S)-4-aminopentanoate is a direct precursor to chiral 2-pyrrolidinones through intramolecular cyclization.
Caption: General workflow for the synthesis of chiral 2-pyrrolidinones.
This protocol details the N-acylation of methyl (4S)-4-aminopentanoate followed by intramolecular cyclization.
Materials:
-
Methyl (4S)-4-aminopentanoate
-
Acetyl chloride
-
Triethylamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
N-Acylation: Dissolve methyl (4S)-4-aminopentanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up of N-acylation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acetylated intermediate.
-
Cyclization: In a separate flame-dried flask, suspend sodium hydride (1.5 eq) in anhydrous THF. Cool to 0 °C and add a solution of the N-acetylated intermediate in THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up of Cyclization: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield (S)-5-methyl-2-pyrrolidinone.
Precursor to GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest in neuroscience and pharmacology for the treatment of epilepsy, anxiety, and neuropathic pain.[2] Methyl (4S)-4-aminopentanoate serves as a valuable starting material for the synthesis of stereochemically defined GABA analogs.
Caption: A versatile pathway for synthesizing GABA analogs.
Chiral Building Block in Total Synthesis
The defined stereochemistry of methyl (4S)-4-aminopentanoate makes it an attractive starting material or intermediate in the total synthesis of complex natural products, particularly those containing a chiral amine functionality. Its incorporation can significantly reduce the number of synthetic steps and improve the overall efficiency of a synthetic route by avoiding the need for chiral resolutions or asymmetric syntheses at a later stage.[3]
Development of Novel Peptide Scaffolds
While not a standard proteinogenic amino acid, methyl (4S)-4-aminopentanoate can be incorporated into peptide chains to create novel peptidomimetics. The methyl group at the 4-position can introduce conformational constraints and influence the secondary structure of the peptide, potentially leading to enhanced biological activity or stability.
Conclusion: A Gateway to Chiral Molecules
Methyl (4S)-4-aminopentanoate is a powerful and versatile chiral building block with significant potential in various areas of chemical research. Its ready availability from its parent amino acid and its bifunctional nature make it an ideal starting material for the stereoselective synthesis of a wide range of valuable molecules. From the construction of medicinally relevant pyrrolidinone scaffolds to the development of novel GABA analogs and peptidomimetics, the applications of this compound are extensive. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential research applications, with the aim of inspiring and enabling researchers to unlock the full synthetic potential of this valuable chiral synthon.
References
-
Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6 - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
4-Methyl-4-aminopentane-2-one. ChemBK. Available at: [Link]
-
Acute poisoning involving the pyrrolidinophenone-type designer drug 4'-methyl-alpha-pyrrolidinohexanophenone (MPHP) - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). The Royal Society of Chemistry. Available at: [Link]
-
(4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
The alkaloid 4-methylaaptamine isolated from the sponge Aaptos aaptos impairs Herpes simplex virus type 1 penetration and immediate-early protein synthesis - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing). The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. Available at: [Link]
-
A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling and Application of Methyl (4S)-4-aminopentanoate Hydrochloride
Introduction: Navigating the Chemistry and Utility of a Key Chiral Building Block
Methyl (4S)-4-aminopentanoate hydrochloride is a valuable chiral intermediate, pivotal in the fields of medicinal chemistry and drug development. As a derivative of δ-aminovaleric acid, its stereospecific nature and bifunctional architecture—comprising a reactive primary amine and a methyl ester—render it an essential component in the synthesis of complex molecular targets. The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it amenable to a variety of synthetic transformations.
This guide provides an in-depth exploration of the chemical properties, safety considerations, and handling protocols for methyl (4S)-4-aminopentanoate hydrochloride. It is intended for researchers, scientists, and drug development professionals who seek to utilize this reagent with the highest degree of safety and efficacy. By understanding the causality behind recommended procedures, from storage to disposal, laboratory personnel can mitigate risks and ensure the integrity of their experimental outcomes.
Section 1: Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is paramount for its safe handling. Methyl (4S)-4-aminopentanoate hydrochloride is a solid, typically a crystalline powder, with a molecular weight of 167.63 g/mol .[1] Its hydrochloride salt form generally confers greater solubility in aqueous solutions compared to its free base counterpart.[2]
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3][4]
The signal word associated with these classifications is "Warning".[1][3][4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white solid/powder | General chemical supplier information |
| Chirality | (4S)-configuration | Compound Name |
| Solubility | More soluble in water than the free base | [2] |
Section 2: The Rationale Behind Safe Handling: A Mechanistic Approach
The safety protocols for methyl (4S)-4-aminopentanoate hydrochloride are directly derived from its chemical structure and physical state. Understanding these connections is key to fostering a proactive safety culture in the laboratory.
The Implications of a Fine Powder
As a fine crystalline powder, this compound presents a significant inhalation hazard. Airborne particles can be easily generated during weighing and transfer operations, leading to respiratory tract irritation.[1][3][4] This necessitates the use of engineering controls and appropriate respiratory protection.
The Role of the Hydrochloride Salt
The hydrochloride salt, while improving stability and solubility, can contribute to the compound's irritant properties. In the presence of moisture, such as on the skin, in the eyes, or in the respiratory tract, the salt can dissociate, potentially creating a localized acidic and irritating environment.
Reactivity of the Functional Groups
The primary amine and methyl ester are the centers of reactivity. The amine group is nucleophilic and basic, while the ester is susceptible to hydrolysis under both acidic and basic conditions.[2][4][5] Incompatible materials to be avoided include strong oxidizing agents, strong acids, and strong bases.[4]
Section 3: Standard Operating Procedures for Laboratory Use
Adherence to well-defined protocols is essential for the safe and effective use of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: General workflow for an amide coupling reaction.
-
Activation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid, a coupling agent (e.g., EDC), and an activator (e.g., HOBt) in a suitable aprotic solvent (e.g., DMF). Stir for a predetermined activation time.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of methyl (4S)-4-aminopentanoate hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in the same solvent. The base is necessary to deprotonate the ammonium hydrochloride to the free amine.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by column chromatography.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of accidental exposure or spills.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. [6]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. [6]
Spill Response Protocol
For a minor spill of the solid material in a laboratory setting:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. [7]4. Collection: Carefully scoop the absorbed material into a labeled container for hazardous waste. [7]Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth. Place all contaminated materials, including the cloth, into the hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Caption: Flowchart for minor solid spill response.
Section 6: Waste Management and Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
Waste containing methyl (4S)-4-aminopentanoate hydrochloride should be treated as halogenated organic waste due to the presence of the hydrochloride. [3][8]It should be collected in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste streams. [3][9]
Disposal Procedure
All waste containing this compound must be disposed of through a licensed professional waste disposal service. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Section 7: Quality Control and Analytical Methods
Ensuring the purity and identity of methyl (4S)-4-aminopentanoate hydrochloride is crucial for the reliability of experimental results.
Identity and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the (4S)-4-aminopentanoate structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum can be used to identify the presence of key functional groups, such as the amine (N-H stretching and bending), the ester carbonyl (C=O stretching), and the C-O stretching vibrations. [10][11]* High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of the compound. [12][13][14]A suitable chiral stationary phase can separate the (4S) and (4R) enantiomers, allowing for the quantification of enantiomeric excess.
Typical Analytical Parameters
| Analytical Technique | Purpose | Key Observables |
| ¹H NMR | Structural Confirmation | Chemical shifts and coupling constants for the methyl ester, alkyl chain protons, and the amine proton. |
| ¹³C NMR | Structural Confirmation | Chemical shifts for the carbonyl carbon, ester methyl carbon, and the carbons of the pentanoate backbone. |
| FTIR | Functional Group Identification | N-H, C-H, C=O, and C-O stretching and bending vibrations. |
| Chiral HPLC | Enantiomeric Purity | Separation of (4S) and (4R) enantiomers and calculation of enantiomeric excess. |
| Mass Spectrometry | Molecular Weight Verification | Determination of the molecular ion peak corresponding to the free base. |
References
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 2021. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Lab Manager. 8 Steps to Handling a Lab Chemical Spill. May 5, 2023. [Link]
-
Golebiewska, K., & Fulara, J. Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed, 2013. [Link]
-
ChemRxiv. A step towards exploring the potential of organosilane for catalytic amidation. November 20, 2024. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. March 8, 2016. [Link]
-
Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. January 8, 2020. [Link]
-
University of British Columbia. Spill Clean up Procedure. [Link]
-
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
-
Wiley. IR - Sadtler Amino Acids & Peptides. [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
-
Royal Society of Chemistry. Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma- valerolactone. [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. [Link]
-
Royal Society of Chemistry. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). [Link]
-
ResearchGate. Figure s4A. 1 H NMR spectrum of 5-aminomethylsalicylic acid methyl.... [Link]
-
ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. April 21, 2022. [Link]
-
PubChem, National Center for Biotechnology Information. methyl (2S)-2-aminopentanoate hydrochloride. [Link]
-
Royal Society of Chemistry. 4. [Link]
Sources
- 1. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 29840-56-0: methyl 5-aminopentanoate hydrochloride (1:… [cymitquimica.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Technical Guide: Stability, Storage, and Handling of Methyl (4S)-4-aminopentanoate
The following technical guide is structured to provide actionable, high-integrity protocols for the handling of methyl (4S)-4-aminopentanoate . It prioritizes the mitigation of intramolecular cyclization—the primary degradation pathway for this compound class.
Document Control:
-
Target Compound: Methyl (4S)-4-aminopentanoate (Hydrochloride Salt recommended)
-
Primary Risk: Rapid intramolecular lactamization (cyclization) upon neutralization.
-
Storage Tier: High-Sensitivity / Cold Chain (-20°C).
Executive Summary: The "Golden Rules"
For researchers and process chemists, the stability of methyl (4S)-4-aminopentanoate is binary: it is stable as a salt in the solid state but highly unstable as a free base in solution.
| Parameter | CRITICAL PROTOCOL | RATIONALE |
| Storage Form | Hydrochloride Salt (HCl) | The protonated amine ( |
| Temperature | -20°C (Desiccated) | Slows hydrolysis and prevents thermal degradation. |
| Handling | Generate Free Base In Situ | Never isolate the free base oil. Use immediately upon neutralization. |
| Solvent | Anhydrous Aprotic | Avoid water (hydrolysis) and alcohols (transesterification) during processing. |
Chemical Identity & Properties
-
IUPAC Name: Methyl (4S)-4-aminopentanoate
-
Common Name: (4S)-4-aminovaleric acid methyl ester
-
CAS Registry:
-
Molecular Weight: 131.17 g/mol (Free Base) / ~167.63 g/mol (HCl Salt)
-
Structure: A
-amino ester.[3] The distance between the amine and the ester carbonyl (4 carbons) is geometrically ideal for 5-membered ring formation.
Degradation Mechanisms: The "Why"
Understanding the degradation mechanism is essential for designing valid storage protocols. This compound suffers from two primary pathways: Lactamization (dominant) and Hydrolysis (secondary).
Primary Threat: Intramolecular Lactamization
The most immediate threat to purity is the conversion of the linear ester into (5S)-5-methylpyrrolidin-2-one (a lactam).
-
Mechanism: Intramolecular nucleophilic acyl substitution.
-
Trigger: Neutralization (pH > 7). When the amine is deprotonated (
), it attacks the ester carbonyl. -
Kinetics: This is a 5-exo-trig cyclization, which is kinetically favored (Baldwin's Rules). It can occur within minutes at room temperature in the liquid phase.
Secondary Threat: Hydrolysis
-
Mechanism: Attack of water on the ester bond.
-
Product: (4S)-4-aminopentanoic acid + Methanol.
-
Trigger: Moisture ingress during storage.
Pathway Visualization
The following diagram illustrates the degradation logic and the "Safety Lock" provided by acidification.
Caption: The degradation pathway highlights the critical instability of the free base form, which rapidly cyclizes to the lactam.
Storage & Handling Protocols
Long-Term Storage (Solid State)
Objective: Maintain the compound as the hydrochloride salt in a moisture-free environment.
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Why? Amber glass protects against potential photodegradation (though minor for this species), and Teflon prevents leaching.
-
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Desiccation: Place the vial inside a secondary container (jar or desiccator) containing active desiccant (e.g., Drierite or Silica Gel).
-
Why? Even trace moisture can initiate hydrolysis of the salt over months.
-
-
Temperature: Store at -20°C .
-
Shelf Life: >12 months if strictly dry and frozen.
-
Handling & Usage (Synthesis)
Objective: Use the amine as a nucleophile without allowing it to cyclize on itself.
-
Do Not Isolate: Never attempt to isolate the free base as a neat oil for storage.
-
In Situ Neutralization Protocol:
-
Suspend the HCl salt in your reaction solvent (e.g., DCM, THF).
-
Add the electrophile (the reagent you want it to react with) first.
-
Add a non-nucleophilic base (e.g., DIPEA, TEA) slowly at 0°C .
-
Causality: This ensures that as soon as a molecule of amine is deprotonated, it is statistically more likely to react with the electrophile present in solution than to cyclize.
-
Quality Control & Validation
Before using this reagent in critical steps (e.g., GMP synthesis or late-stage drug development), validate its purity.
NMR Validation (1H NMR in DMSO-d6 or D2O)
-
Purity Check: Look for the methyl ester singlet (
ppm). -
Degradation Flag (Lactam): If cyclization has occurred, the methyl ester singlet will disappear, and you will see distinct multiplet shifts corresponding to the ring protons of 5-methylpyrrolidin-2-one.
-
Degradation Flag (Hydrolysis): Loss of the methyl ester peak without formation of lactam peaks indicates hydrolysis to the acid.
TLC Monitoring
-
Stationary Phase: Silica Gel.[4]
-
Mobile Phase: DCM:MeOH:NH4OH (90:10:1).
-
Visualization: Ninhydrin stain.
-
Linear Amine: Purple/Blue spot.
-
Lactam: Often stains poorly or different color (yellowish/faint) because it lacks the primary amine.
-
Synthesis Workflow Visualization
The following decision tree guides the researcher through the correct handling process to maximize yield and minimize impurities.
Caption: Operational workflow to prevent self-cyclization during synthesis.
References
-
PubChem. (n.d.).[2][5] Methyl 4-aminopentanoate | C6H13NO2.[1] National Library of Medicine. Retrieved from [Link]
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
-
NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester.[6] NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-bromopentanoate | C6H11BrO2 | CID 544303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
Methodological & Application
use of methyl (4S)-4-aminopentanoate in the synthesis of pharmaceutical intermediates.
Application Note: Precision Synthesis with Methyl (4S)-4-aminopentanoate
Executive Summary
Methyl (4S)-4-aminopentanoate (also known as the methyl ester of (4S)-4-aminovaleric acid) is a bifunctional chiral building block critical in the synthesis of
Its utility is defined by a "divergent reactivity" profile:
-
Linear Application: As a
-amino ester, it serves as a homologated alanine surrogate in peptidomimetics, introducing specific conformational turns and proteolytic resistance. -
Cyclic Application: It is the direct precursor to (5S)-5-methylpyrrolidin-2-one , a chiral lactam scaffold found in anticonvulsants and kinase inhibitors.
Critical Technical Warning: This molecule exhibits rapid, spontaneous intramolecular cyclization (lactamization) under neutral to basic conditions. This Application Note provides protocols specifically engineered to control this reactivity, ensuring the isolation of the desired linear or cyclic intermediate.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | Methyl (4S)-4-aminopentanoate hydrochloride |
| CAS No. | 102831-27-2 (HCl salt) |
| Molecular Weight | 167.63 g/mol (HCl salt); 131.17 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (controls C5-stereochemistry in lactams) |
| Storage | -20°C, Desiccated. Must be stored as HCl salt. |
| Stability | Free base ( |
The Reactivity Divergence
The following diagram illustrates the critical pathway choice. Control of pH and temperature is the sole determinant of the product outcome.
Figure 1: Divergent reactivity pathways. Path A requires kinetic control to prevent Path B.
Application A: Linear Amide Coupling (Peptidomimetics)
Objective: Couple the amine of methyl (4S)-4-aminopentanoate to a carboxylic acid (e.g., Boc-Amino Acid) without cyclizing the ester.
Mechanism: To prevent the intramolecular attack of the amine on the methyl ester (Path B), the intermolecular reaction with the activated carboxylic acid must be kinetically favored. This is achieved by in situ neutralization in the presence of the activated electrophile.
Protocol: "Safe-Activation" Coupling
Reagents:
-
Carboxylic Acid Component (1.0 eq)[1]
-
Methyl (4S)-4-aminopentanoate HCl (1.1 eq)
-
HATU (1.1 eq) or EDC/HOBt
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation Phase:
-
Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (1.0 eq only) to initiate activation.
-
Stir at 0°C for 15–20 minutes. Note: Pre-activation is crucial so the electrophile is ready before the amine is exposed.
-
-
Addition Phase (The Critical Step):
-
In a separate vial, suspend Methyl (4S)-4-aminopentanoate HCl (1.1 eq) in minimal DMF.
-
Add the remaining DIPEA (2.0 eq) to the activated acid mixture (from Step 1), NOT to the amine salt directly.
-
Immediately add the amine salt suspension to the activated acid mixture.
-
Rationale: The amine salt is neutralized in the presence of the potent electrophile, ensuring the intermolecular reaction rate (
) exceeds the intramolecular cyclization rate ( ).
-
-
Reaction:
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
-
Workup:
-
Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine/HATU byproducts), sat. NaHCO
, and brine.[2] -
Dry over Na
SO and concentrate.
-
Application B: Synthesis of (S)-5-methylpyrrolidin-2-one
Objective: Intentionally cyclize the molecule to generate the chiral lactam scaffold used in racetam-class drugs.
Mechanism: Base-catalyzed intramolecular nucleophilic acyl substitution.
Protocol: Controlled Cyclization
Reagents:
-
Methyl (4S)-4-aminopentanoate HCl (10 mmol)
-
Triethylamine (Et
N) (2.5 eq) -
Methanol (MeOH) (10 volumes)
Step-by-Step Procedure:
-
Dissolution: Dissolve the HCl salt in MeOH.
-
Cyclization: Add Et
N dropwise at RT. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: TLC (EtOAc/Hexane) or LCMS will show the disappearance of the linear ester (M+H 132) and appearance of the lactam (M+H 100).
-
-
Purification:
-
Concentrate the solvent.[3]
-
Redissolve residue in CH
Cl . -
Wash with 1N HCl (to remove Et
N and any unreacted linear amine). -
The organic layer contains the pure lactam.
-
Yield: Typically >90%.
-
Analytical Quality Control
Researchers must validate that the product is the desired linear amide and not the cyclized byproduct.
| Method | Linear Peptide (Target A) | Cyclic Lactam (Byproduct/Target B) |
| 1H NMR (CDCl | Methoxy Singlet: Distinct peak at | Absent: No methoxy singlet. |
| IR Spectroscopy | Dual Carbonyl: Ester (~1735 cm | Single Carbonyl: Lactam band (~1680–1700 cm |
| Mass Spec (ESI) | M+H = [Acid + 131 - 18] | M+H = 100.1 (Base scaffold mass) |
Chiral Purity Determination:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: 210 nm.
-
Note: Racemization is rare during cyclization but possible during coupling if over-activated. Always verify ee% against a racemic standard.
References
-
Synthesis & Reactivity of Gamma-Amino Esters
-
Smith, A. B., et al. "Indole diterpene synthetic studies. Spontaneous cyclization of gamma-amino esters."[4] Journal of the American Chemical Society. (Mechanistic grounding for cyclization rates).
-
-
Pharmaceutical Relevance (Racetam Precursors)
-
Peptidomimetic Applications
-
Seebach, D., et al. "Gamma-Peptides: Synthesis and Structure." Helvetica Chimica Acta. (Establishes the use of homologs in foldamers).
-
-
Biocatalytic Synthesis
-
Höhne, M., et al. "Efficient Synthesis of Chiral Amines using Transaminases." ChemCatChem. (Describes the enzymatic route to the (S)-amine precursor).
-
For technical assistance or custom synthesis inquiries, contact the Chemical Development Group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Purification of Methyl (4S)-4-Aminopentanoate via Normal-Phase Column Chromatography
Abstract
This comprehensive guide details a robust and reproducible protocol for the purification of methyl (4S)-4-aminopentanoate, a valuable chiral building block, using normal-phase column chromatography. The inherent challenges in purifying small, polar amino acid esters, such as strong interactions with the stationary phase, are addressed through systematic optimization of the mobile phase and handling techniques. This document provides a step-by-step methodology, from mobile phase selection using Thin-Layer Chromatography (TLC) to post-purification analysis, designed for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Purifying Amino Esters
Methyl (4S)-4-aminopentanoate is a bifunctional molecule containing both a basic primary amine and an ester group. This combination of functionalities presents a specific challenge for purification by standard silica gel chromatography. The primary amine group is prone to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of silica gel[1][2]. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.
To overcome this, a mobile phase modifier is essential. A volatile tertiary amine, such as triethylamine (TEA), is commonly incorporated into the eluent. The TEA acts as a competitive base, binding to the active silanol sites on the silica and minimizing their interaction with the desired amine product[1][3][4]. This results in more symmetrical peak shapes and improved separation efficiency.
This protocol will guide the user through the logical steps of developing a purification method, beginning with analytical TLC and culminating in a preparative column separation.
Principle of the Method
Normal-phase chromatography separates compounds based on their polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively non-polar. Polar compounds interact more strongly with the stationary phase and thus elute more slowly. Non-polar compounds have a greater affinity for the mobile phase and elute more quickly.
For methyl (4S)-4-aminopentanoate, its polarity is dominated by the primary amine. By adding triethylamine to the mobile phase, we effectively "mask" the acidic sites on the silica, allowing the separation to proceed based on the overall polarity differences between the target compound and its impurities, rather than being dominated by strong acid-base interactions.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Adsorbent for chromatography |
| Mobile Phase Solvents | Dichloromethane (DCM), HPLC Grade | Non-polar solvent component |
| Methanol (MeOH), HPLC Grade | Polar solvent component | |
| Mobile Phase Modifier | Triethylamine (TEA), ≥99.5% | Suppresses silanol interactions |
| TLC Plates | Silica Gel 60 F254, Aluminum-backed | Reaction and fraction monitoring |
| Visualization Reagent | Ninhydrin solution (0.2% in ethanol) | Staining agent for amines[5] |
| Crude Product | Methyl (4S)-4-aminopentanoate | The compound to be purified |
| Anhydrous Sodium Sulfate | Na₂SO₄, Granular | Drying agent |
| Glassware | Chromatography column, flasks, etc. | Standard laboratory glassware |
Detailed Experimental Protocol
Part I: Method Development with Thin-Layer Chromatography (TLC)
The first and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired product has a Retardation Factor (Rf) value between 0.2 and 0.4[6][7]. This range provides the best balance for achieving good separation on a preparative column.
-
Rf Definition: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Procedure:
-
Prepare Eluents: Prepare a series of test eluents with varying ratios of Dichloromethane (DCM) and Methanol (MeOH), each containing 1% triethylamine (TEA) by volume. A good starting point is to test ratios such as 98:2, 95:5, and 90:10 (DCM:MeOH), plus 1% TEA.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and mark the solvent front with a pencil. After the plate has dried completely, dip it into a ninhydrin staining solution and then gently heat it with a heat gun until colored spots appear. Primary amines like the target compound will typically yield purple or reddish spots[8][9][10][11].
-
Calculate Rf and Optimize: Calculate the Rf value for the spot corresponding to methyl (4S)-4-aminopentanoate. Adjust the DCM:MeOH ratio until the Rf is in the optimal 0.2-0.4 range.
-
If the Rf is too high (>0.4), decrease the polarity of the eluent (i.e., decrease the percentage of MeOH).
-
If the Rf is too low (<0.2), increase the polarity of the eluent (i.e., increase the percentage of MeOH).
-
Part II: Column Preparation (Slurry Packing)
Properly packing the column is crucial for achieving a good separation. The slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.
Procedure:
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule is to use a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the optimized mobile phase (determined from Part I) to form a consistent, pourable slurry[12][13].
-
Pack the Column:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[12][13].
-
Fill the column about one-third full with the mobile phase.
-
Carefully pour the silica slurry into the column[14]. Use a funnel to aid the process.
-
Gently tap the side of the column to help the silica pack evenly and release any trapped air[13].
-
Open the stopcock to drain some solvent, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Finalize Packing: Once the silica has settled, add a thin protective layer of sand on top to prevent the bed from being disturbed during sample loading. Drain the excess solvent until it is just level with the sand.
Part III: Sample Loading and Elution
For the best resolution, the sample should be loaded onto the column in the most concentrated band possible. Dry loading is highly recommended for this purpose, especially if the crude product is not readily soluble in the mobile phase[15][16][17].
Procedure:
-
Prepare the Sample (Dry Loading):
-
Dissolve the crude methyl (4S)-4-aminopentanoate in a minimal amount of a volatile solvent (like DCM or methanol).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica[18].
-
-
Load the Column: Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.
-
Begin Elution:
-
Gently add the mobile phase to the column, taking care not to disturb the top layers.
-
Fill the column with the eluent and open the stopcock to begin the flow. Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Continuously add fresh eluent to the top of the column to maintain a constant head of solvent.
-
-
Collect Fractions: Collect the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the separation quality.
-
Monitor Fractions by TLC: Spot every few collected fractions onto a TLC plate. Develop and visualize the plate as described in Part I to identify which fractions contain the pure product.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} enddot Figure 1: Workflow for the purification of methyl (4S)-4-aminopentanoate.
Part IV: Product Isolation and Characterization
Once the fractions containing the pure product have been identified, the final step is to isolate it from the chromatography solvent.
Procedure:
-
Combine Fractions: Combine all fractions that show a single, clean spot for the product on TLC into a single round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator[19][20]. A water bath temperature of 30-40°C is typically sufficient.
-
Note on TEA Removal: Triethylamine (boiling point ~89°C) is more volatile than the product but less volatile than DCM and MeOH[21]. To ensure its complete removal, after the bulk solvent is gone, you can co-evaporate the residue with a higher-boiling solvent like toluene or place the flask under high vacuum for an extended period[22][23].
-
-
Final Product: The remaining oil or solid is the purified methyl (4S)-4-aminopentanoate. Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, Chiral HPLC) to confirm its purity and identity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Significant Peak Tailing | Insufficient triethylamine (TEA) in the mobile phase. | Ensure 1-2% TEA is present in the eluent. Pre-treating the silica by flushing the column with a TEA-containing solvent before loading can also help[2]. |
| Poor Separation | Mobile phase is too polar or not polar enough. | Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values (ΔRf) between the product and impurities[6]. |
| Column was poorly packed (channels). | Repack the column carefully using the slurry method. | |
| Low Product Recovery | Product is irreversibly stuck to the column. | Increase the amount of TEA or use a more polar eluent (gradient elution) to flush the column after the main fractions are collected. |
| Sample was overloaded. | Reduce the amount of crude product relative to the amount of silica gel. | |
| Cracked Silica Bed | Column ran dry at some point. | Always keep the solvent level above the top of the silica bed. |
Concluding Remarks
The purification of basic compounds like methyl (4S)-4-aminopentanoate on silica gel is a common but often challenging task. The protocol outlined in this document provides a systematic and reliable approach to achieving high purity and good recovery. The key to success lies in the careful preliminary method development using TLC and the use of a mobile phase modifier like triethylamine to mitigate unwanted interactions with the stationary phase. This method serves as a foundational technique that can be adapted for the purification of other small-molecule amino esters and related basic compounds.
References
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Retrieved from [Link]
-
Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]
-
Reddit. (n.d.). Triethylammonium after flash chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
YouTube. (2014). How to Slurry Pack a Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent. Retrieved from [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
Quora. (2021). How to prepare slurry for column chromatography. Retrieved from [Link]
-
Reddit. (2020). Column Chromatography. Retrieved from [Link]
-
BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Reddit. (n.d.). Triethylamine removal. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
ACS Publications. (1965). Quantitative Gas Chromatography of Amino Acids. Preparation of n-Butyl N-Trifluoroacetyl Esters. Retrieved from [Link]
-
Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
-
Organic Syntheses. (2006). PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]
-
Medium. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved from [Link]
-
Cronicon. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Retrieved from [Link]
-
Column-Chromatography.com. (n.d.). Amino Acid Purification. Retrieved from [Link]
-
YouTube. (2017). Removing Solvent by Rotary Evaporation. Retrieved from [Link]
-
Zenodo. (n.d.). Detection of amino acids on TLC plates with modified ninhydrin reagent. Retrieved from [Link]
-
YouTube. (2019). Column Chromatography. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). Retrieved from [Link]
-
PubMed. (n.d.). A modified spray reagent for the detection of amino acids on thin layer chromatography plates. Retrieved from [Link]
-
Chemtips. (2013). Dry Loading in Flash Chromatography. Retrieved from [Link]
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]
-
YouTube. (2023). Silica gel column preparation and compound purification. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]
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Application Note: Derivatization Strategies for the Analytical Quantification and Chiral Purity Assessment of Methyl (4S)-4-aminopentanoate
Abstract
Methyl (4S)-4-aminopentanoate is a chiral building block of significant interest in pharmaceutical and chemical synthesis. Accurate quantification and determination of its enantiomeric purity are critical for quality control and regulatory compliance. Due to its polarity and the presence of a primary amine, direct analysis by gas chromatography (GC) is often challenging, leading to poor peak shape and thermal instability. This application note provides a comprehensive guide to the derivatization of methyl (4S)-4-aminopentanoate for both achiral (quantification) and chiral (enantiomeric purity) analysis. We present detailed, field-proven protocols for acylation and for the use of specific chiral derivatizing agents (CDAs), explaining the causality behind procedural choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
The analysis of polar compounds like amino acid esters by gas chromatography-mass spectrometry (GC-MS) is often hindered by their low volatility and high polarity. The primary amino group in methyl (4S)-4-aminopentanoate can interact with active sites in the GC inlet and column, causing peak tailing, reduced sensitivity, and inaccurate quantification[1]. Derivatization is a chemical modification process that addresses these issues by converting the polar amine into a less polar, more volatile, and more thermally stable derivative[1][2].
The core objectives of derivatizing methyl (4S)-4-aminopentanoate are:
-
Increased Volatility and Thermal Stability: Replacing the active hydrogen on the amino group reduces intermolecular hydrogen bonding, allowing the analyte to be vaporized at lower temperatures without degradation[1].
-
Improved Chromatographic Behavior: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution[1].
-
Enhanced Sensitivity: The introduction of specific groups, particularly those containing fluorine atoms, can dramatically increase the response of detectors like the electron capture detector (ECD) or provide characteristic mass fragments for mass spectrometry (MS)[1][2].
-
Enantiomeric Resolution: The chirality of the molecule presents a second analytical challenge. To determine enantiomeric purity on a standard achiral column, a chiral derivatizing agent (CDA) is used. This converts the enantiomers into diastereomers, which have different physical properties and can be chromatographically separated[3].
This guide is divided into two primary sections: achiral derivatization for total quantification and chiral derivatization for assessing enantiomeric purity.
General Quantification: Achiral Derivatization via Acylation
For determining the total concentration of methyl (4S)-4-aminopentanoate, acylation is a robust and widely used technique. This method involves the reaction of the primary amine with an acylating agent, typically a perfluorinated acid anhydride, to form a stable amide.
Causality of Reagent Choice: Trifluoroacetic anhydride (TFAA) is an excellent choice for this purpose. The reaction is rapid and produces a highly volatile and thermally stable trifluoroacetyl amide derivative. The fluorine atoms significantly enhance the signal in mass spectrometry and provide a characteristic mass shift for confident identification[4]. The reaction byproduct, trifluoroacetic acid, is also highly volatile and typically does not interfere with the analysis[4].
Reaction Scheme: Acylation with TFAA
Caption: Acylation of methyl (4S)-4-aminopentanoate with TFAA.
Protocol 2.1: TFAA Derivatization for GC-MS Analysis
This protocol describes the conversion of methyl (4S)-4-aminopentanoate into its N-trifluoroacetyl derivative for quantitative analysis.
Materials:
-
Methyl (4S)-4-aminopentanoate sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place a known amount or aliquot of the sample solution into a reaction vial. If the sample is in a non-volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA. The use of an anhydrous solvent is critical as TFAA is highly sensitive to moisture[1].
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block[1]. This ensures the reaction goes to completion.
-
Byproduct Removal: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is recommended to prevent column damage from any residual acid[1].
-
Reconstitution: Re-dissolve the dried derivative in a suitable volume of ethyl acetate (e.g., 200-1000 µL) for GC-MS injection.
Self-Validation:
-
Blank Sample: Prepare a blank by following the same procedure without the analyte to identify any background peaks from the reagents or solvent.
-
Calibration Curve: Prepare a set of standards of known concentrations and derivatize them alongside the unknown samples to create a calibration curve for accurate quantification.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethyl Acetate (anhydrous) | Good solvent for both analyte and reagent; must be anhydrous to prevent TFAA hydrolysis. |
| Reagent | Trifluoroacetic Anhydride (TFAA) | Highly reactive, forms volatile and stable derivatives with excellent detection properties[4]. |
| Temperature | 60°C | Ensures rapid and complete reaction without analyte degradation. |
| Time | 30 minutes | Sufficient time for the reaction to reach completion for primary amines[1]. |
| Analysis | GC-MS | Ideal for separating and identifying volatile derivatives. |
Enantiomeric Purity: Chiral Derivatization Strategies
Determining the enantiomeric excess (e.e.) of methyl (4S)-4-aminopentanoate requires converting the enantiomers into diastereomers using an enantiomerically pure chiral derivatizing agent (CDA)[3]. These diastereomers can then be separated on a standard achiral chromatographic column. We present two authoritative methods: one for LC-UV/MS using Marfey's Reagent and one for GC or NMR analysis using Mosher's Acid Chloride.
Chiral Analysis by LC-UV/MS with Marfey's Reagent
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective CDA for the chiral analysis of primary amines and amino acids[5]. It reacts with the amine under mild alkaline conditions to form stable diastereomeric adducts that contain a strong chromophore (dinitrophenyl group), making them easily detectable by UV-Vis at 340 nm[5][6].
Mechanism of Separation: When a racemic mixture of an amine reacts with L-FDAA, it forms two diastereomers: L-amine-L-FDAA and D-amine-L-FDAA. The D-derivative often exhibits stronger intramolecular bonding, making it less polar. Consequently, in reversed-phase HPLC, the D-derivative is retained longer and elutes after the L-derivative, allowing for their separation and quantification[6][7]. For the target analyte, methyl (4S)-4-aminopentanoate (an L-amino acid derivative), reacting with L-FDAA will produce a single diastereomer that can be used for identification and quantification. Its retention time can be compared against a standard derived from the (4R)-enantiomer, if available.
Caption: Workflow for chiral analysis using Marfey's Reagent.
Protocol 3.1.1: Derivatization with Marfey's Reagent (FDAA)
Materials:
-
Methyl (4S)-4-aminopentanoate sample
-
Marfey's Reagent (FDAA)
-
Acetone
-
1M Sodium Bicarbonate (NaHCO₃)
-
2M Hydrochloric Acid (HCl)
-
2 mL reaction vials
-
Heating block
Procedure:
-
Sample Preparation: Place the sample (e.g., 50-100 µL of a ~5 µmol solution) into a 2 mL reaction vial[6].
-
Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.
-
Reaction Initiation: To the sample vial, add 200 µL of the 1% FDAA solution, followed by 40 µL of 1.0M sodium bicarbonate to create the necessary alkaline conditions for the reaction[6].
-
Incubation: Tightly cap the vial and heat at 40°C for 1 hour[6].
-
Reaction Quenching: Remove the vial from the heat and allow it to cool. Add 20 µL of 2M HCl to neutralize the excess bicarbonate and stop the reaction. The sample is ready for analysis once degassing (effervescence) is complete[6].
-
Analysis: Dilute the sample as needed with the mobile phase and inject into the LC-UV/MS system.
Self-Validation:
-
Reagent Blank: Prepare a blank sample containing only the reagents to identify any peaks associated with hydrolyzed or unreacted FDAA.
-
Racemic Standard (if available): Derivatizing a racemic standard of methyl 4-aminopentanoate is the most effective way to confirm the retention times of both diastereomers and validate the separation method.
Chiral Analysis by GC/NMR with Mosher's Acid Chloride
Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is another classic CDA used to determine the absolute configuration and enantiomeric purity of amines and alcohols[2][8]. It reacts with the amine to form stable diastereomeric amides. The analysis can be performed by GC-MS or, more commonly, by ¹H or ¹⁹F NMR spectroscopy[9].
Mechanism of Separation: The trifluoromethyl group and the phenyl ring of the Mosher's amide create a distinct anisotropic environment. In NMR, this causes different chemical shifts for the protons near the chiral center in the two diastereomers, allowing for their integration and the determination of enantiomeric excess[10]. For chromatographic separation, the different shapes of the diastereomers lead to differential interactions with the stationary phase, enabling their resolution.
Protocol 3.2.1: Derivatization with (R)-MTPA-Cl
Materials:
-
Methyl (4S)-4-aminopentanoate sample (dried)
-
(R)-MTPA-Cl
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Anhydrous base (e.g., triethylamine or pyridine)
-
2 mL reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Place the dried analyte in a reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the analyte in 500 µL of anhydrous DCM. Add a slight molar excess (e.g., 1.2 equivalents) of an anhydrous base like triethylamine.
-
Reagent Addition: In a separate vial, dissolve a slight molar excess (e.g., 1.1 equivalents) of (R)-MTPA-Cl in 200 µL of anhydrous DCM. Add this solution dropwise to the stirred sample solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS if necessary).
-
Work-up: Quench the reaction by adding a small amount of water or saturated ammonium chloride solution. Extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Mosher's amide can be analyzed directly by NMR or GC-MS. For higher purity, column chromatography may be required.
| Parameter | Marfey's Reagent (FDAA) | Mosher's Acid Chloride (MTPA-Cl) |
| Principle | Forms diastereomeric amides with a UV chromophore | Forms diastereomeric amides with unique NMR/MS signatures |
| Typical Analysis | LC-UV, LC-MS | NMR, GC-MS |
| Reaction pH | Mildly Alkaline (NaHCO₃) | Anhydrous, with organic base (e.g., Pyridine, TEA) |
| Key Advantage | High UV sensitivity, robust for LC applications[5]. | Gold standard for absolute configuration by NMR[8][10]. |
| Considerations | Reagent can hydrolyze; blank run is essential. | Reagent is highly moisture-sensitive; requires anhydrous conditions. |
Summary and Conclusion
The successful analysis of methyl (4S)-4-aminopentanoate hinges on the selection of an appropriate derivatization strategy tailored to the analytical goal. For routine quantification, acylation with TFAA provides a rapid, robust, and sensitive method for GC-MS analysis. For the critical assessment of enantiomeric purity, chiral derivatizing agents are required. Marfey's reagent is exceptionally well-suited for LC-based methods due to the strong UV absorbance of its derivatives, while Mosher's acid chloride remains a powerful tool for both chromatographic and definitive NMR-based stereochemical assignments. The protocols detailed in this note provide a validated framework for achieving accurate and reliable results in the analysis of this important chiral intermediate.
References
-
Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018). MDPI. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). PMC. Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). MDPI. Available at: [Link]
-
Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. (2021). PubMed. Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC. Available at: [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Available at: [Link]
-
Marfey's reagent for chiral amino acid analysis: A review. (2004). Ovid. Available at: [Link]
-
A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). ResearchGate. Available at: [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]
-
Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. Available at: [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. Available at: [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]
-
Analytical Methods - Toxicological Profile for Methylenedianiline. NCBI Bookshelf. Available at: [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine.Google Patents.
-
Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. Available at: [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. Available at: [Link]
-
(4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
4-METHYLPENTAN-2-OL CAS N°: 108-11-2. European Chemicals Agency. Available at: [Link]
-
Mosher's acid. Wikipedia. Available at: [Link]
-
23.2: Derivatization. (2024). Chemistry LibreTexts. Available at: [Link]
-
Enantioseparation of derivatized amino acids by capillary isoelectric focusing using cyclodextrin complexation. PubMed. Available at: [Link]
-
Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI. Available at: [Link]
-
8a-Methyl-3,4,8,8a. Organic Syntheses. Available at: [Link]
-
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides. Available at: [Link]
-
Analytical Methods - Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. Available at: [Link]
-
Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry. Available at: [Link]
-
Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. Available at: [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
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Troubleshooting & Optimization
purification challenges of methyl (4S)-4-aminopentanoate and solutions
Topic: Purification, Stability, and Handling of Methyl (4S)-4-aminopentanoate Document ID: TS-MAP-4S-001 Last Updated: February 2026 Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts
Introduction: The Stability Paradox
Welcome to the technical support hub for Methyl (4S)-4-aminopentanoate . If you are accessing this guide, you are likely encountering one of two problems: your oil has spontaneously solidified into a white solid, or your yield has vanished during what should have been a simple distillation.
This molecule presents a classic "Stability Paradox":
-
As a Salt (HCl/Tosylate): It is a stable, storable solid.
-
As a Free Base: It is a "ticking clock" intermediate that rapidly undergoes intramolecular cyclization to form (5S)-5-methylpyrrolidin-2-one (a lactam).
This guide provides the protocols to navigate this instability, ensuring you isolate the linear ester with high enantiomeric excess (ee).
Module 1: The Lactamization Trap (Troubleshooting)
Q: Why did my product solidify/disappear after neutralization?
Diagnosis: You likely triggered intramolecular aminolysis .
Unlike
The Mechanism of Failure:
Corrective Action:
-
Do NOT distill the free base. Heat accelerates
(see Fig 1). -
Keep it acidic. Store and purify exclusively as the Hydrochloride (HCl) salt.
-
Biphasic Extraction: If the free base is required for the next step, use the "Just-in-Time" Protocol (see Protocols below).
Module 2: Purification Strategy
Q: How do I purify the compound without chromatography?
Recommendation: Crystallization of the Hydrochloride Salt. Silica gel chromatography is detrimental for two reasons:
-
Streaking: Free amines streak on silica, requiring basic eluents (e.g.,
), which catalyze lactamization. -
Hydrolysis: The ester is sensitive to the acidic nature of silica over long exposure.
Data Comparison: Purification Methods
| Method | Product Form | Risk Level | Purity Potential | Notes |
| Distillation | Free Base | Critical | Low (<80%) | High heat causes polymerization/lactamization. |
| Silica Column | Free Base | High | Medium (90%) | Yield loss due to streaking and cyclization on column. |
| Crystallization | HCl Salt | Low | High (>98%) | Recommended. Removes impurities while locking amine.[1] |
Module 3: Experimental Protocols
Protocol A: Synthesis & Purification of the HCl Salt
Use this method for long-term storage and maximum stability.
Reagents: (4S)-4-aminopentanoic acid, Methanol (anhydrous), Trimethylsilyl chloride (TMSCl).
-
Setup: Chill Methanol (10 vol) to 0°C under
. -
Activation: Dropwise add TMSCl (2.5 equiv). Note: This generates anhydrous HCl in situ.[1]
-
Addition: Add (4S)-4-aminopentanoic acid (1.0 equiv) in one portion.
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (n-BuOH/AcOH/H2O 3:1:1). Ninhydrin stain.
-
-
Workup (Crucial):
-
Concentrate in vacuo at <40°C to remove MeOH/excess HCl.
-
Do not rotovap to dryness if the oil is hot.
-
-
Crystallization:
-
Redissolve the crude oil in minimal cold MeOH.
-
Add
(Diethyl Ether) or dropwise until turbidity persists. -
Store at -20°C overnight.
-
Filter the white hygroscopic crystals under
.
-
Protocol B: "Just-in-Time" Free Base Extraction
Use this ONLY immediately before the next reaction step.
-
Cooling: Suspend the purified HCl salt in
(DCM) and cool to 0°C . -
Neutralization: Add saturated aqueous
or (cold). -
Rapid Extraction:
-
Shake vigorously for <2 minutes.
-
Separate phases immediately.
-
Re-extract aqueous layer with cold DCM.
-
-
Drying: Dry organic layer over
for max 10 mins at 0°C. -
Usage: Filter and use the solution directly in the next step. Do not concentrate to dryness.
Module 4: Quality Control & Chirality
Q: How do I measure Optical Rotation without artifacts?
Issue: The specific rotation
Standardization:
-
Solvent: Methanol (HPLC grade).
-
Concentration: 1.0 g/100 mL (
). -
Temperature: 20°C.
-
Target: The (4S) isomer typically exhibits negative rotation (
) as the HCl salt in MeOH, though literature values vary by concentration.-
Note: Always compare against a reference standard of the starting amino acid to ensure no racemization occurred during esterification.
-
Racemization Check: To confirm the enantiomeric excess (ee%), do not inject the free amine onto a standard GC/HPLC column.
-
Derivatize: React a small aliquot with Mosher's Acid Chloride or Trifluoroacetic Anhydride .
-
Analyze: Use Chiral GC or 1H-NMR (looking for diastereomeric splitting of the methyl doublet).
Visual Workflow: Decision Tree
Figure 2: Purification decision tree. Note the critical warning for Free Base handling.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Anand, R. C., & Vakal, N. (2010).
-aminobutyric acid." Green Chemistry, 12(8), 1430-1436.[2] Link (Demonstrates the facility of -amino ester cyclization). - Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
-
Sigma-Aldrich (Merck). "Amino Acid Methyl Esters: Synthesis and Handling." Technical Bulletin. Link (General handling of hygroscopic amino ester salts).
- Polavarapu, P. L. (2002). "Optical rotation: Recent advances in determining the absolute configuration." Chirality, 14(9), 768-781.
Sources
Technical Support Center: Methyl (4S)-4-aminopentanoate Impurity Management
Status: Operational Ticket ID: MAP-PUR-001 Subject: Identification, Removal, and Prevention of Impurities in Methyl (4S)-4-aminopentanoate Assigned Specialist: Senior Application Scientist
Executive Summary
Methyl (4S)-4-aminopentanoate (often handled as the hydrochloride salt, CAS 1608459-14-8) presents a unique stability challenge compared to standard
The Critical Insight: The primary impurity is not external; it is the molecule destroying itself. The free base rapidly cyclizes to form (5S)-5-methylpyrrolidin-2-one (a lactam), releasing methanol. This process is accelerated by heat, basic pH, and the presence of water.
This guide provides a self-validating workflow to identify these degradation products, remove them via salt formation/recrystallization, and maintain enantiomeric excess (ee).
Module 1: The Impurity Landscape (Identification)
Before purification, you must characterize the "Enemy." Use this table to correlate observations with specific chemical species.
Diagnostic Table: Impurity Profile
| Impurity Type | Chemical Name | Origin | Detection Signature |
| Major Degradant | (5S)-5-methylpyrrolidin-2-one (Lactam) | Intramolecular cyclization of the free base. | 1H NMR: Loss of methyl ester singlet (~3.6 ppm). Appearance of amide NH. LC-MS: [M+H]+ = 100.1 (Mass loss of 32 Da from ester). |
| Hydrolysis Product | (4S)-4-aminopentanoic acid | Water-mediated ester cleavage. | HPLC: Shift to lower retention time (more polar). pH: Aqueous solution becomes more acidic. |
| Enantiomer | Methyl (4R)-4-aminopentanoate | Racemization during synthesis or harsh purification. | Chiral HPLC: Distinct peak on Crownpak or Chiralpak columns. |
| Salt Contaminant | Ammonium Chloride / Inorganic Salts | Incomplete quenching or workup. | ROI (Residue on Ignition): High ash content. 1H NMR: "Silent" impurity (weighs down sample but no peaks). |
Pathway Visualization: The Cyclization Trap
The following diagram illustrates the kinetic competition between stable salt storage and irreversible lactam formation.
Figure 1: The degradation pathway. Note that the transition from Free Base to Lactam is often irreversible under mild conditions.
Module 2: Purification Protocols (Removal)
Core Principle: You cannot purify the free base by distillation without significant loss to lactamization. Always purify as the Hydrochloride (HCl) salt.
Protocol A: Recrystallization of the HCl Salt (The Gold Standard)
This method removes the lactam (which does not form a salt easily) and residual starting materials.
Reagents:
-
Crude Methyl (4S)-4-aminopentanoate HCl
-
Solvent A: Methanol (MeOH) - Good solubility
-
Solvent B: Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) - Anti-solvent
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in a flask.
-
Add minimum hot MeOH (approx. 40-50°C) to fully dissolve the solid. Do not boil excessively.
-
Checkpoint: If the solution is cloudy/colored, treat with activated carbon for 10 mins and filter while hot.
-
-
Precipitation:
-
Allow the solution to cool to room temperature.
-
Slowly add Et2O (or MTBE) dropwise with stirring until a persistent turbidity (cloudiness) appears.
-
Ratio target: Typically 1:3 to 1:5 (MeOH:Ether).
-
-
Crystallization:
-
Place the flask in a freezer (-20°C) for 12–24 hours.
-
Why? Rapid cooling yields smaller crystals; slow cooling yields purer crystals. For high purity, slow cooling is preferred.
-
-
Isolation:
-
Filter the white crystals under nitrogen (to prevent moisture absorption).
-
Wash with cold Et2O.
-
Dry in a vacuum desiccator over P2O5.
-
Protocol B: Removing the Enantiomer (Chiral Resolution)
If Chiral HPLC shows <98% ee, simple recrystallization may not suffice.
-
Strategy: Recrystallize using a chiral counter-ion (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) instead of HCl initially, then convert back to HCl.
-
Alternative: If the impurity is low (<2%), repeat Protocol A. The racemate often has different solubility than the pure enantiomer.
Module 3: Troubleshooting & FAQs
Q1: My product turned into an oil after I neutralized the salt. What happened?
A: You likely generated the free base and allowed it to sit.
-
Mechanism: The amine group attacked the ester carbonyl intramolecularly. The oil is a mixture of the free ester and 5-methylpyrrolidin-2-one.
-
Fix: If you need the free base for a reaction, generate it in situ. Do not isolate it. Add the base (e.g., Triethylamine) directly in the reaction vessel with the electrophile.
Q2: How do I measure Enantiomeric Excess (ee) accurately?
A: Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Recommended Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).
-
Mobile Phase: Aqueous Perchloric acid (pH 1.0–2.0) is common for amino acids to ensure the amine is protonated.
-
Detection: UV at 210 nm (low wavelength required as the chromophore is weak).
Q3: The NMR shows a "ghost" peak at 3.6 ppm that isn't my ester.
A: Check your solvent.
-
If you used Methanol-d4, the ester methyl group might exchange or be masked.
-
If the peak is at ~2.8 ppm (doublet), it might be the N-methyl group if you accidentally methylated the amine.
-
Most likely:[1] It is the methyl ester, but if the integration is low, you have significant hydrolysis (loss of methyl) or lactamization (loss of methoxy signal).
Q4: Can I distill the product?
A: Only under high vacuum (<1 mmHg) and strictly for the lactam impurity if you are trying to isolate that. You cannot distill the amino ester free base without causing massive degradation. The HCl salt is a solid and cannot be distilled.
Module 4: Process Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Decision Matrix for purification strategy.
References
-
Daicel Corporation. (n.d.). Chiral Separation Strategies for Amino Acids (Crownpak Applications). Retrieved from [Link]
-
ResearchGate. (2016).[2] Discussion on Isolation of Free Amino Acid Esters from Hydrochloride Salts. Retrieved from [Link]
-
PubChem. (2025).[3][4] Methyl 4-aminopentanoate hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
dealing with poor solubility of methyl (4S)-4-aminopentanoate in a reaction
Technical Support Center: Methyl (4S)-4-aminopentanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for handling methyl (4S)-4-aminopentanoate. This resource is designed to provide in-depth, practical solutions to a common yet significant challenge encountered during its use in synthesis: poor solubility. As researchers and developers, we understand that overcoming such experimental hurdles is critical for project timelines and success. This guide offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues, grounded in chemical principles and validated practices.
Part 1: Understanding the Solubility Challenge
Q1: Why does my methyl (4S)-4-aminopentanoate consistently fail to dissolve in common organic solvents?
A1: The challenging solubility profile of methyl (4S)-4-aminopentanoate stems directly from its molecular structure. It is an amino acid ester, which means it possesses two distinct functional groups with opposing polarity characteristics:
-
A Polar Amino Group (-NH₂): This group is hydrophilic and capable of forming strong hydrogen bonds.
-
A Moderately Nonpolar Alkyl Chain and Ester Group (-CH(CH₃)CH₂CH₂COOCH₃): This portion of the molecule prefers nonpolar, van der Waals interactions.
This dual nature means the molecule is often not "polar enough" for highly polar solvents like water, yet "too polar" for nonpolar solvents like hexanes. Furthermore, in the solid state, the amino groups can form strong intermolecular hydrogen bonds with the ester carbonyls of neighboring molecules, creating a stable crystal lattice that requires significant energy to disrupt. Unlike free amino acids, which can exist as highly soluble zwitterions, the esterified carboxyl group prevents this form, complicating its dissolution in aqueous media.[1][2]
Part 2: Systematic Troubleshooting Guide
Q2: I'm starting a new reaction. What solvents should I screen first to dissolve methyl (4S)-4-aminopentanoate?
A2: A systematic solvent screening is the most logical first step. The ideal solvent should solvate the reactant without interfering with the reaction. We recommend starting with polar aprotic solvents, as they can disrupt the intermolecular hydrogen bonds without the risk of reacting with your substrate.
Below is a table of recommended starting solvents, categorized by their properties. A microscale solubility test is highly advised before committing to a large-scale reaction.
| Solvent Category | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Primary Choice: These solvents are generally good at solvating polar molecules. Start with DCM or THF. Use DMF or DMSO for highly stubborn cases, but be aware they are high-boiling and can be difficult to remove. |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) | Use with Caution: These can be excellent solvents.[3][4] However, they can potentially act as nucleophiles in some reactions (e.g., competing with the amine). Assess compatibility with your reaction scheme. |
| Ethers | 1,4-Dioxane, Diethyl Ether | Generally less effective than THF but can be useful in specific cases, particularly in solvent mixtures.[3] |
| Nonpolar | Toluene, Hexanes, Heptane | Generally Poor Solvents: Unlikely to work as a primary solvent but can be useful as a co-solvent in certain situations to modulate overall solvent polarity. |
Q3: Single solvents are not working. How do I effectively use co-solvents to improve solubility?
A3: Using a co-solvent system is a powerful and common strategy to fine-tune the polarity of the reaction medium.[5][6] The principle is to mix a "good" but potentially reactive or inconvenient solvent with a "poor" but otherwise ideal solvent to achieve a balance.
A logical workflow for selecting a co-solvent is essential. The following diagram outlines a decision-making process for troubleshooting solubility issues.
Caption: A decision tree for troubleshooting poor reactant solubility.
Practical Example: If your reaction runs well in toluene but the amino ester is insoluble, you can add a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like DMF or NMP (N-Methyl-2-pyrrolidone) to the toluene. This small amount is often enough to bring the reactant into solution without drastically changing the overall reaction environment.
Part 3: Advanced Techniques & Reaction Considerations
Q4: Can I heat the reaction to force my compound into solution? What are the risks?
A4: Applying heat is a common method to increase solubility, but it must be done with caution.
-
Benefits: Increased kinetic energy can overcome the lattice energy of the solid, promoting dissolution.
-
Risks:
-
Degradation: While many amino esters are reasonably stable, high temperatures can promote side reactions. An optimal temperature is often around 70°C, but drastic reductions in yield can be seen at temperatures as high as 150°C.[7]
-
Intramolecular Cyclization: Amino esters can undergo intramolecular cyclization to form lactams, especially at elevated temperatures.[8] For methyl (4S)-4-aminopentanoate, this would lead to the formation of 5-methylpyrrolidin-2-one.
-
Racemization: If the chiral center is sensitive, heat in the presence of base can lead to epimerization.
-
Recommendation: If you need to use heat, do so gently (e.g., 40-60 °C) and for the minimum time necessary. Run a small-scale control experiment and check the purity of the starting material after heating in the solvent for the intended reaction time to ensure it remains stable.
Q5: My reaction is still heterogeneous. Are there any other methods to try before redesigning the synthesis?
A5: Yes, several advanced techniques can be employed when conventional methods fail.
-
Sonication: The use of ultrasonic baths or probes can dramatically enhance solubility.[9] The high-frequency sound waves create microcavitations in the solvent, which collapse and generate localized high energy, breaking apart the solid particles and facilitating dissolution.[9][10] This is a mechanical aid and is less likely to cause thermal degradation than direct heating, though the solvent temperature should still be monitored.[10]
-
Phase-Transfer Catalysis (PTC): This technique is exceptionally useful for reactions involving an ionic reagent in an aqueous phase and a substrate in an organic phase.[11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the ionic reagent across the phase boundary into the organic layer where the reaction can occur.[12][13] This is particularly relevant if you are using an inorganic base or a salt in your reaction.
Part 4: Experimental Protocol
Protocol 1: Systematic Microscale Solvent and Co-Solvent Screening
This protocol allows for rapid and material-sparing determination of suitable solvent systems.
Objective: To identify a single solvent or co-solvent mixture that dissolves methyl (4S)-4-aminopentanoate at the desired reaction concentration.
Materials:
-
Methyl (4S)-4-aminopentanoate
-
An array of candidate solvents (e.g., DCM, THF, MeCN, DMF, Toluene, IPA)
-
Small vials (e.g., 1 mL or 2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Preparation: Place a small magnetic stir bar into 5-6 separate vials.
-
Dispense Substrate: To each vial, add a pre-weighed amount of methyl (4S)-4-aminopentanoate (e.g., 5 mg).
-
Calculate Solvent Volume: Calculate the volume of solvent needed to achieve your target reaction concentration (e.g., for a 0.1 M solution with 5 mg of substrate (MW ~131.17 g/mol ), you would need ~380 µL of solvent).
-
Single Solvent Screening:
-
To each vial, add the calculated volume of a different single solvent.
-
Cap the vials and stir vigorously at room temperature for 15-30 minutes.
-
Visually inspect for dissolution. Record your observations (e.g., "Fully Dissolved," "Partially Solved," "Insoluble").
-
-
Co-Solvent Screening (for insoluble cases):
-
Take a vial where the substrate was insoluble (e.g., in Toluene).
-
Begin adding a high-polarity co-solvent (e.g., DMF) dropwise (e.g., 10 µL at a time).
-
After each addition, vortex or stir for 2-3 minutes and observe.
-
Continue until the solid dissolves. Record the total percentage of co-solvent required.
-
-
Thermal Test (Optional):
-
If a system shows partial solubility, gently warm it on a stir plate to 40-50 °C and observe if dissolution occurs.
-
References
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Gupta, V. R. M., & Gowda, D. V. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205–216. [Link]
-
Garg, A., & Singh, S. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
PubChem. (4S)-4-Aminopentanoic acid. National Institutes of Health. [Link]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
-
Suslick, K. S. (2017). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Journal of Materials Chemistry A, 5(38), 20097-20111. [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(8), 2496-2505. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. [Link]
-
Gogate, P. R., & Pandit, A. B. (2004). Chemical effects of sonication: A general view. ScienceDirect. [Link]
-
Rele, S., & Talbert, J. N. (2013). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
PubChem. Methyl 4-aminobutanoate. National Institutes of Health. [Link]
-
Antonioni, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]
-
ResearchGate. (2013). Does sonication denature a compound?. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. [Link]
-
El-Faham, A., et al. (2019). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
-
Pawar, P. V., et al. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(2), 373-379. [Link]
-
PubChem. Thiophanate-Methyl. National Institutes of Health. [Link]
-
Lee, C. C., et al. (2021). Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. MDPI. [Link]
-
PubChem. Methyl 4-bromopentanoate. National Institutes of Health. [Link]
-
Aher, S., et al. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. [Link]
-
Study.com. (2021). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Henise, J., et al. (2008). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH. [Link]
-
ResearchGate. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
-
PubChem. Methyl 4-methyl-4-nitropentanoate. National Institutes of Health. [Link]
-
PubChem. Methyl 4-aminobenzoate. National Institutes of Health. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. homework.study.com [homework.study.com]
- 3. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl (4S)-4-aminopentanoate
This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: asymmetrical peak tailing, specifically when analyzing the chiral amine, methyl (4S)-4-aminopentanoate. As a primary amine, this compound is particularly susceptible to secondary interactions with the stationary phase, leading to poor peak shape and compromising the accuracy and precision of your results.[1] This document is designed to equip you with the foundational knowledge and practical steps to diagnose and resolve this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for an amine compound like methyl (4S)-4-aminopentanoate in reverse-phase HPLC?
The most common culprit behind peak tailing for basic compounds such as methyl (4S)-4-aminopentanoate is the interaction between the protonated amine group and acidic silanol groups on the surface of conventional silica-based stationary phases.[1][2] At a typical mobile phase pH (between 3 and 7), the primary amine on your analyte will be protonated (-NH3+), making it highly basic.[3] Simultaneously, residual silanol groups (Si-OH) on the silica backbone can be deprotonated (Si-O-), creating a strong, undesirable ionic interaction.[3] This secondary interaction mechanism is much stronger than the intended hydrophobic interactions of the reversed-phase separation, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[2]
Q2: How does the mobile phase pH influence the peak shape of my analyte?
Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds.[4] For a basic analyte like methyl (4S)-4-aminopentanoate, the pH of the mobile phase dictates its ionization state and the ionization state of the silica stationary phase.[5]
-
Low pH (e.g., < 3): At a low pH, the amine group is fully protonated (-NH3+). While this ensures consistent ionization of the analyte, it also protonates the silanol groups (Si-OH), reducing the strong ionic secondary interactions.[6] However, very low pH can risk hydrolysis of the methyl ester in your analyte and can damage certain types of HPLC columns.[5]
-
Mid-range pH (e.g., 4-7): In this range, your analyte remains protonated, but a significant population of silanol groups become deprotonated (pKa ~3.5-4.5), leading to the problematic secondary interactions described in Q1. This is often where the most severe peak tailing is observed.[7]
-
High pH (e.g., > 8): At a high pH, the amine group becomes deprotonated and neutral (-NH2). This eliminates the ionic interaction with silanol groups, often leading to a significant improvement in peak shape.[8] However, traditional silica-based columns are not stable at high pH and will dissolve. This approach requires a specialized, high-pH stable column.[9]
Q3: Can my HPLC system itself contribute to peak tailing?
Absolutely. While analyte-column interactions are the primary suspect, system-related issues can also cause or exacerbate peak tailing. These are often referred to as "extra-column effects" and can include:
-
Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can create unswept volumes where the sample can diffuse, leading to band broadening and tailing.[10][11]
-
Column Contamination/Voiding: Over time, the column can become contaminated with strongly retained sample components, or the packed bed can settle, creating a void at the inlet. This disrupts the flow path and can cause peak distortion.[12]
-
Injector Issues: A partially blocked injector port or a damaged rotor seal can lead to incomplete or slow sample injection, resulting in a tailed peak.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
This is the first and most impactful area to investigate. The goal is to modify the mobile phase to minimize the unwanted secondary interactions.
Step-by-Step Protocol:
-
pH Adjustment:
-
Hypothesis: The current mobile phase pH is in the problematic 4-7 range, allowing for strong silanol interactions.
-
Action: Prepare a series of mobile phase buffers at different pH values. A good starting point is to test a pH of 3.0 and a pH of 7.5 (if you have a pH-stable column).[6] Use a suitable buffer, such as phosphate or formate, at a concentration of 10-20 mM to ensure a stable pH.[4][13]
-
Expected Outcome: You should observe a significant improvement in peak symmetry as you move to a lower pH or a higher pH (with the appropriate column).
-
-
Employing Mobile Phase Additives (Competitive Agents):
-
Hypothesis: A stronger base can be added to the mobile phase to compete with the analyte for the active silanol sites.
-
Action: Add a small concentration of a competing amine, such as triethylamine (TEA), to your mobile phase.[6] A typical starting concentration is 0.1% (v/v).[14] The TEA will be protonated and will preferentially interact with the deprotonated silanol groups, effectively "shielding" them from your analyte.[6]
-
Expected Outcome: The peak tailing should be noticeably reduced as the active sites are now occupied by the TEA.
-
Table 1: Mobile Phase Modification Strategies
| Strategy | Mechanism | Recommended Starting Conditions | Pros | Cons |
| Low pH | Suppresses silanol ionization.[6] | 10 mM Potassium Phosphate, pH 3.0 | Simple, effective | Potential for analyte hydrolysis, not all columns are stable.[5] |
| High pH | Neutralizes the analyte.[8] | 10 mM Ammonium Bicarbonate, pH 10 | Excellent for peak shape | Requires a specialized high-pH stable column.[9] |
| Competing Base | Shields active silanol sites.[6] | Add 0.1% Triethylamine (TEA) to mobile phase.[14] | Can be used with standard columns | Can cause baseline noise, may suppress MS signal |
Guide 2: Selecting the Appropriate HPLC Column
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical target.
Step-by-Step Protocol:
-
Use a High-Purity, End-Capped Column:
-
Hypothesis: Your current column may have a high concentration of accessible, acidic silanol groups.[1]
-
Action: Switch to a modern, high-purity silica column that has been extensively "end-capped." End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them less active.[15][16]
-
Expected Outcome: Columns with high-density end-capping will exhibit significantly less tailing for basic compounds.[15] Look for columns marketed as "base-deactivated" or for "amine analysis."
-
-
Consider a High-pH Stable Column:
-
Hypothesis: The most robust way to eliminate the interaction is to work at a high pH where both the silanols are deprotonated and the amine is neutral.
-
Action: Employ a column specifically designed for high-pH conditions (e.g., a hybrid particle or bidentate-bonded silica column). This will allow you to safely operate your mobile phase at a pH of 9 or higher.[9]
-
Expected Outcome: This approach often yields the best peak symmetry for basic compounds, as the root cause of the ionic interaction is completely eliminated.[8]
-
Guide 3: Diagnosing and Resolving System Issues
If you have an optimized mobile phase and a high-quality column but still observe peak tailing, it's time to investigate the HPLC system.
Step-by-Step Protocol:
-
Check for Extra-Column Volume:
-
Hypothesis: Excessive tubing or poor connections are causing band broadening.[10]
-
Action: Replace the tubing between the injector and the column, and between the column and the detector, with the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing.[7] Ensure all fittings are properly seated and tightened.
-
Expected Outcome: A reduction in peak width and tailing if extra-column volume was a significant contributor.[10]
-
-
Column Health Check:
-
Hypothesis: The column may be fouled or have developed a void.
-
Action:
-
Flush the column: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants.
-
Reverse the column: If the column is not a specialized type that prohibits reversing, you can try reversing the flow direction to wash contaminants from the inlet frit.
-
Perform a column efficiency test: Inject a well-behaved, neutral compound (like toluene) and measure the plate count. A significant drop from the manufacturer's specification indicates a problem with the column.
-
-
Expected Outcome: A clean, healthy column should provide symmetrical peaks for neutral compounds. If it doesn't, the column likely needs to be replaced.
-
Visualizing the Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting peak tailing of methyl (4S)-4-aminopentanoate.
Caption: A flowchart for systematic HPLC troubleshooting.
Visualizing the Mechanism of Peak Tailing
The diagram below illustrates the key molecular interaction responsible for the peak tailing of protonated amines on a standard silica-based stationary phase.
Caption: Analyte interaction with silanol groups.
References
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: Aijiren URL: [Link]
-
Title: What are common causes of peak tailing when running a reverse-phase LC column? Source: Waters Knowledge Base URL: [Link]
-
Title: HPLC PEAK TAILING | 5 MOST COMMON CAUSES Source: YouTube URL: [Link]
-
Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]
-
Title: Column Volume and Extra-Column Volume Source: Phenomenex URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Regis Technologies, Inc. URL: [Link]
-
Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: YouTube URL: [Link]
-
Title: How can I prevent peak tailing in HPLC? Source: ResearchGate URL: [Link]
-
Title: Systematic Approach to Chromatography of Quaternary Amines Source: SIELC Technologies URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: What Is Endcapping in HPLC Columns Source: Chrom Tech, Inc. URL: [Link]
-
Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]
-
Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: Chromatography Online URL: [Link]
-
Title: Extra-Column Volume in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: How Do I Choose? A guide to HPLC column selection Source: Agilent URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: The role of end-capping in reversed-phase Source: Phenomenex URL: [Link]
-
Title: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites Source: ResearchGate URL: [Link]
-
Title: Extracolumn Effects Source: LCGC International URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek URL: [Link]
-
Title: The Importance of Mobile Phase pH in Chromatographic Separations Source: Chromatography Today URL: [Link]
-
Title: The Importance of Understanding Secondary Interactions When Analysing Peptides Source: Crawford Scientific URL: [Link]
-
Title: HPLC Column Selection: Core to Method Development (Part I) Source: Welch Materials URL: [Link]
-
Title: How to Measure and Reduce HPLC Equipment Extra Column Volume Source: MAC-MOD Analytical URL: [Link]
-
Title: Amide or Amino HPLC Columns What are the Differences Source: Diamond Analytics URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel Source: Marcel Dekker, Inc. URL: [Link]
-
Title: End-capping Source: Separation Science URL: [Link]
-
Title: Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups Source: PubMed URL: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. support.waters.com [support.waters.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. sielc.com [sielc.com]
- 9. waters.com [waters.com]
- 10. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 11. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chromtech.com [chromtech.com]
- 16. sepscience.com [sepscience.com]
Technical Support Center: Solvent System Optimization for the Purification of Methyl (4S)-4-aminopentanoate
Welcome to the technical support center for the purification of methyl (4S)-4-aminopentanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification strategies. The bifunctional nature of this molecule—containing both a basic primary amine and a methyl ester—presents unique challenges, primarily in chromatographic separations. This document is designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of methyl (4S)-4-aminopentanoate.
Q1: Why is my compound streaking or "tailing" on a silica gel TLC plate?
A1: Streaking is the most common issue when purifying basic amines on standard silica gel.[1][2][3] The root cause is a strong acid-base interaction between the basic amine group (-NH2) of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This interaction leads to a portion of the molecules binding too tightly, resulting in slow, continuous elution that manifests as a streak rather than a compact spot.[4][5] Overloading the TLC plate with too much sample can also cause streaking.[6][7]
Q2: What is a good starting solvent system for column chromatography of methyl (4S)-4-aminopentanoate?
A2: A robust starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[4][8] A typical starting gradient might be 1-5% MeOH in DCM. However, due to the basicity of the amine, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt3) or ammonium hydroxide (NH4OH), to the eluent system.[3][4][9] A common and effective starting system is DCM:MeOH:NEt3 in a ratio of 95:4:1.
Q3: My compound seems to be irreversibly stuck to the silica column, leading to low recovery. What's happening?
A3: This is an extreme case of the same acid-base interaction that causes tailing.[4][5] The strong binding of the amine to the acidic silica can prevent elution, causing significant yield loss or even complete retention of the product on the column.[4] This is particularly problematic if the column is run over a long period, allowing for maximum interaction time.
Q4: Can I use an Ethyl Acetate/Hexanes solvent system?
A4: While Ethyl Acetate (EtOAc)/Hexanes is a standard system in organic chemistry, it is often less effective for highly polar compounds like amino esters.[8] To get an appropriate Rf value, you would likely need a very high percentage of EtOAc, which may not provide the best selectivity between your product and polar impurities. A more polar solvent system, like DCM/MeOH, is generally a better choice.[4][8]
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be challenging if the crude product is an oil, which is common for small amino acid esters. However, it is not impossible. One effective strategy is to first convert the amine to a salt, such as the hydrochloride (HCl) salt.[10] These salts are often crystalline solids and can be recrystallized from appropriate solvent systems (e.g., methanol/ether). The free base can then be regenerated after purification if needed.
Troubleshooting Guide: From Tailing to High-Purity Product
This section provides a deeper dive into specific experimental problems and offers structured solutions.
Problem 1: Severe Tailing Observed on Analytical TLC
Severe tailing is a clear indicator that your purification will fail on a standard silica column. The primary goal is to suppress the interaction between the amine and the silica.
Caption: Decision workflow for troubleshooting tailing on TLC.
-
Mechanism: Adding a volatile competing base like triethylamine (NEt3) or ammonium hydroxide neutralizes the acidic silanol sites on the silica gel.[4][5] This modifier effectively "shields" your compound from these highly interactive sites, allowing it to elute based on polarity with minimal tailing.
-
Protocol:
-
Prepare your stock eluent (e.g., 95:5 DCM/MeOH).
-
To a 100 mL portion of this eluent, add 1 mL of triethylamine (for a ~1% solution).
-
Use this new, modified solvent system to run your TLC plate.
-
Compare the spot shape to a TLC run without the modifier. The spot should be significantly more compact.
-
If a basic modifier is insufficient or undesirable (e.g., difficult to remove post-purification), changing the solid support is the next logical step.
-
Basic Alumina: As a basic stationary phase, it eliminates the problematic acid-base interaction with amines.[4][11]
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is covalently modified with amino groups.[4][5][12] It provides excellent performance for purifying basic compounds using standard non-polar solvent systems (e.g., Hexane/EtOAc) without the need for basic modifiers.[5][12]
Problem 2: Poor Separation from Impurities
Even with tailing resolved, achieving separation from similarly polar impurities requires careful solvent optimization.
The key is to modulate the polarity of the mobile phase to maximize the difference in retention factors (Rf) between your product and the contaminants. An ideal Rf for the target compound on a TLC plate is between 0.2-0.4 for good separation on a column.[13]
| Solvent System | Relative Polarity | Strengths & Considerations |
| DCM / MeOH / NEt₃ | High | Workhorse for polar amines. Excellent solubilizing power. MeOH percentage can be finely tuned (1-10%) to achieve desired Rf.[4][8] |
| EtOAc / Hexanes / NEt₃ | Medium | Less polar than DCM/MeOH. Can be effective if impurities are significantly less polar. Often requires high % of EtOAc. |
| Chloroform / MeOH / NH₄OH | High | A classic, highly effective system. The ammonia gradient that forms can aid separation.[14] Note: Chloroform is toxic and should be handled with care. |
| Acetonitrile / Water (Reversed-Phase) | (Varies) | An option for reversed-phase chromatography (C18 silica). Highly polar compounds elute earlier. May be suitable if normal phase fails.[15][16] |
-
Establish a Baseline: Run a TLC in a starting solvent system (e.g., 95:5 DCM/MeOH with 1% NEt3).
-
Adjust Polarity:
-
If the Rf is too low (<0.2), increase the percentage of the polar solvent (MeOH). Try 92:8, then 90:10.
-
If the Rf is too high (>0.5), decrease the percentage of the polar solvent. Try 97:3.
-
-
Test for Selectivity: Run TLCs in different solvent systems (e.g., compare DCM/MeOH to EtOAc/Hexanes) to see which provides the greatest separation (ΔRf) between your product and key impurities. The system with the largest ΔRf will give the best column separation.
Problem 3: Low Yield Due to Product Instability or Handling
Beyond column interactions, yield can be lost during the workup or due to the inherent properties of the amino ester.
If your primary impurities are non-basic, an acid-base extraction can be a highly effective and rapid purification step, potentially avoiding chromatography altogether.[17][18]
Caption: Workflow for purification via acid-base extraction.
-
Mechanism: By adding an aqueous acid (like 1M HCl), the basic amine is protonated to form a water-soluble ammonium salt.[17] Neutral organic impurities remain in the organic layer and are washed away. The aqueous layer containing the purified salt is then basified to regenerate the free amine, which can be re-extracted into a fresh organic solvent.[19]
-
Caution: Using a strong base like NaOH for basification can potentially hydrolyze the methyl ester.[18] Using a milder base like sodium bicarbonate (NaHCO3) is often a safer choice.[17][18]
For achieving the highest purity, salt formation and recrystallization is an excellent method.
-
Protocol:
-
Dissolve the crude methyl (4S)-4-aminopentanoate in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid by filtration.
-
Perform a recrystallization by dissolving the salt in a minimal amount of a hot polar solvent (like methanol or ethanol) and adding a less polar co-solvent (like ether or hexanes) until turbidity is observed.
-
Allow the solution to cool slowly to form high-purity crystals.
-
References
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Reddit r/chemhelp. (2022, September 24). Chromotography with free amines?
- Bickler, B. (2015).
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from the University of Rochester website.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from the University of Rochester website.
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
- Google Patents. (n.d.). Method for crystallization of amino acids.
- Columbia University. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Bickler, B. (2015, November 26). Organic amine flash purification using a novel stationary phase.
- Chromatography Forum. (2009, March 31). proper use of amino column.
- Reddit r/Chempros. (2025, April 18). Triethylammonium after flash chromatography.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from the University of Rochester website.
- Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
-
Ohto, K., et al. (n.d.). Extraction of Amino Acid Esters Using a Pillar[13]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. MDPI.
- MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry.
- Kadir, M. A., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
- Wikipedia. (n.d.). Acid–base extraction.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- American Chemical Society. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- Tiei Extraction. (2024, May 15). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from the University of Rochester website.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of York, Chemistry Teaching Labs. (n.d.). Issues - Chemistry Teaching Labs.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 8. Chromatography [chem.rochester.edu]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. columbia.edu [columbia.edu]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. proper use of amino column - Chromatography Forum [chromforum.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
minimizing byproduct formation in methyl (4S)-4-aminopentanoate reactions
Topic: Minimizing Byproduct Formation (Lactamization)
Document ID: TS-MAP-4S-001 Status: Active / Verified Audience: Synthetic Chemists, Process Development Scientists[1]
Executive Summary: The "Lactam Trap"
The primary challenge in working with methyl (4S)-4-aminopentanoate (and gamma-amino esters in general) is their thermodynamic instability in the free base form.[1] Unlike alpha-amino acids, where the 3-membered transition state prevents self-cyclization, gamma-amino esters undergo a rapid, kinetically favored 5-exo-trig cyclization to form 5-methyl-2-pyrrolidone (a gamma-lactam).[1]
This reaction is spontaneous at neutral or basic pH and releases methanol. Once formed, the lactam is extremely stable and difficult to reopen without racemizing the (4S) center.
Key Success Factor: You must maintain the molecule as a protonated salt (HCl or Tosylate) until the exact moment of reaction, and then rely on kinetic control (high concentration, high electrophile reactivity) to outpace the intramolecular cyclization.
Module 1: Storage & Handling (The Pre-Reaction Phase)
Objective: Prevent degradation before the reaction begins.
The Protocol
-
Salt Form is Mandatory: Never store methyl (4S)-4-aminopentanoate as a free oil.[1] It must be stored as the Hydrochloride (HCl) or p-Toluenesulfonate (TosOH) salt.[1]
-
Reasoning: Protonation of the amine (
) removes its nucleophilicity, rendering it incapable of attacking the ester carbonyl.
-
-
Desiccation: Store in a desiccator at -20°C.
-
Reasoning: Moisture can induce ester hydrolysis to the acid (zwitterion), which can also lead to polymerization or lactamization under different kinetics.
-
-
QC Check: Before use, check
H NMR ( or DMSO- ).-
Pass: Methyl singlet at ~3.6-3.7 ppm (Ester).[1]
-
Fail: Loss of methyl singlet; appearance of new multiplets (Lactam formation).
-
Visualizing the Stability Logic
Figure 1: The Stability Pathway. The free base is a transient species that must be intercepted by the electrophile before it cyclizes.
Module 2: Reaction Optimization (The Coupling Phase)
Objective: Couple the amine without forming the lactam.
The "Just-in-Time" Neutralization Protocol
Do not "free base" the starting material in a separate step (e.g., extraction with bicarbonate).[1] You must perform in situ neutralization in the presence of the activated electrophile.
Reagents & Setup
-
Substrate: Methyl (4S)-4-aminopentanoate HCl.[1]
-
Electrophile: Carboxylic acid activated as an active ester (e.g., HATU/HOAt, EDC/NHS) or Acid Chloride.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1][2] Avoid TEA (Triethylamine) as it is less hindered and can promote general base catalysis of the lactamization.
-
Solvent: DMF or DCM (Anhydrous).
Step-by-Step Procedure
-
Activation (Vessel A):
-
Dissolve the Carboxylic Acid (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv) in DMF.
-
Add 1.0 equiv of DIPEA to activate the acid.
-
Wait: Allow 2-5 minutes for the activated ester (O-At) to form.[1] This is critical. The electrophile must be ready and waiting.
-
-
Addition (The Critical Step):
-
Add the Methyl (4S)-4-aminopentanoate HCl salt (1.0 - 1.2 equiv) directly to Vessel A as a solid.[1]
-
Note: No reaction occurs yet because the amine is protonated.
-
-
Controlled Neutralization:
-
Cool the mixture to 0°C .
-
Add the remaining DIPEA (1.0 - 2.0 equiv) dropwise .[1]
-
Mechanism:[1][3][4][5][6][7] As DIPEA removes the proton from the salt, the free amine is generated. Because the activated electrophile is already present in high concentration, the intermolecular reaction (
) outcompetes the intramolecular cyclization ( ).
-
-
Concentration Rule:
-
Run the reaction at high concentration (0.2 M to 0.5 M).
-
Why? Cyclization is unimolecular (zero order in concentration). Coupling is bimolecular (first order in concentration). Dilution favors the byproduct; concentration favors the product.
-
Data Comparison: Method vs. Byproduct
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) |
| Base Addition | Base added to amine before electrophile | Base added to mixture containing electrophile |
| Concentration | 0.05 M (Dilute) | >0.25 M (Concentrated) |
| Temperature | Room Temp (25°C) | 0°C during base addition |
| Lactam Formation | High (15-40%) | Low (<5%) |
| Mechanism | Amine sits idle | Amine intercepted immediately |
Module 3: Troubleshooting & Diagnostics
Objective: Identify if lactamization has occurred.
LC-MS Identification
-
Target Molecule (M): Methyl (4S)-4-aminopentanoate derivative.[1]
-
Lactam Byproduct: 5-methyl-2-pyrrolidone.[1]
-
Mass Shift: The formation of the lactam results in the loss of Methanol (
, Mass = 32).-
Look for a peak at [M - 32 + H]+ .[1]
-
Example: If your coupled product has MW 400, the lactam byproduct (where the amine attacked its own tail instead of the acid) will appear at MW 368.
-
NMR Diagnostics
-
Proton NMR:
-
Product: Distinct singlet for the methyl ester (
) at ~3.6 ppm. -
Byproduct (Lactam): Disappearance of the methyl ester singlet. Appearance of distinct ring protons (multiplets) in the 2.0–2.5 ppm region (ring
groups).
-
FAQ: Common User Scenarios
Q1: Can I use aqueous extraction (NaHCO3) to free-base the salt before the reaction? A: No. This is the most common cause of failure. In the time it takes to extract, dry, and concentrate the free base, a significant portion (10-30%) will cyclize. Always neutralize in situ.
Q2: My yield is low, but I don't see the lactam in the final LC-MS of the isolated solid. A: The lactam (5-methyl-2-pyrrolidone) is a small, water-soluble, neutral organic molecule.[1] It often washes away during the aqueous workup (unlike your peptide product). Check the aqueous waste stream or the crude reaction mixture LC-MS to confirm if lactamization was the cause of yield loss.
Q3: Does the (4S) stereocenter racemize during this process? A: Generally, no. The (4S) center is gamma to the carbonyl, so it is not subject to the rapid alpha-proton abstraction that racemizes amino acids. However, if you form the lactam and then try to hydrolyze it back open with strong acid/base, you risk racemization. Prevention is the only cure.
Q4: I need to use this as an electrophile (attack the ester), not a nucleophile. A: This is very difficult. Any nucleophile strong enough to attack the ester (e.g., LiOH for hydrolysis) will compete with the internal amine. You must protect the amine (e.g., Boc, Cbz) before doing any chemistry on the ester end.
References
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. (Establishes the favorability of 5-exo-trig cyclizations). Link
-
Gilon, C., et al. (2003). Backbone Cyclization of Peptides. Biopolymers, 71(5), 534-551.[1] (Discusses the kinetics of lactamization in peptide synthesis). Link[1]
-
Han, S-Y., & Kim, Y-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467.[1] (Review of in situ neutralization and coupling reagents). Link[1]
-
Bachem Technical Guides. (2024). Peptide Coupling Reagents and Additives.[2][5][8][9][10][11][12] (Industry standard protocols for preventing side reactions during coupling). Link
Sources
- 1. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. γ-Lactam synthesis [organic-chemistry.org]
- 11. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing emulsion problems during the workup of methyl (4S)-4-aminopentanoate reactions.
Topic: Troubleshooting Emulsion Issues During Extraction/Workup Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Core Problem: Methyl (4S)-4-aminopentanoate (and its analogs) presents a classic "surfactant" profile. It possesses a polar head group (primary amine, pKa ~10) and a lipophilic backbone. When you attempt to extract the free base from an aqueous reaction mixture, the molecule aligns at the organic-aqueous interface, stabilizing emulsions.
Immediate Diagnostic: Before proceeding, identify the type of emulsion you are facing:
| Observation | Likely Cause | Immediate Action |
| Cloudy "Rag" Layer | Particulates (Silica, Catalyst, Salts) | Filter through Celite®. |
| Milky Homogenous Mix | Surfactant behavior / pH mismatch | Adjust pH & Ionic Strength (See Protocol A). |
| Inverted Layers? | Density confusion (DCM vs. Brine) | Check solvent density; Add water to confirm layers. |
The Science of the Emulsion (Causality)
To resolve the issue, we must understand the thermodynamics stabilizing the interface.
-
Amphiphilicity: The target molecule (
) acts as a surfactant. At neutral pH, the amine may be partially protonated ( ), increasing water solubility, while the ester tail seeks the organic phase. This "confusion" traps the molecule at the interface. -
pH Sensitivity:
-
pH < 9: The amine is protonated (Salt form). It stays in the water.
-
pH > 12: The ester moiety is at risk of hydrolysis (saponification) to the carboxylic acid, which is water-soluble and useless.
-
Target: You need the Free Base in the organic layer. The target pH is 9.5 – 10.5 .
-
-
Density Mismatch: If using Dichloromethane (DCM,
) and Brine ( ), the densities are dangerously close, reducing the driving force for phase separation (Stokes' Law).
Troubleshooting Protocols
Protocol A: The "Salting Out" & pH Adjustment (Primary Fix)
Use this when the layers are milky and undefined.
-
Cool the mixture: Chill to 0–5 °C. (Cold promotes phase separation and protects the ester).
-
Saturate Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic "soap" (your product) out of the water phase (Salting Out effect).[1]
-
pH Check:
-
Use a calibrated pH probe (paper is unreliable with emulsions).
-
Adjust to pH 10 using Saturated
or . -
Critical: Do NOT use 1M NaOH or KOH. Strong hydroxide bases will hydrolyze your methyl ester rapidly.
-
-
Agitation: Do not shake vigorously. Invert the funnel gently 5 times.
Protocol B: The Solvent Switch (Density Fix)
Use this if you are currently using DCM and cannot see a clear interface.
DCM is often the default for amines, but its density is problematic here.
-
Recommendation: Switch to MTBE (Methyl tert-butyl ether) or 2-MeTHF (2-Methyltetrahydrofuran) .
-
Why? These solvents are significantly lighter than water (
). They create a larger density differential ( ) against the brine layer, forcing a rapid separation.
Protocol C: The Filtration (Particulate Fix)
Use this if a "rag layer" (solid crud) persists at the interface.
-
Prepare a sintered glass funnel with a 2cm pad of Celite® 545 .
-
Vacuum filter the entire emulsion through the pad.
-
Rinse the cake with your extraction solvent.
-
Return filtrate to the separatory funnel. The solids stabilizing the emulsion are now gone.
Visual Troubleshooting Guides
Figure 1: Emulsion Breaking Decision Tree
Follow this logic flow to identify the correct remediation step.
Caption: Decision tree for diagnosing and resolving phase separation issues in amino-ester workups.
Figure 2: Optimized Workup Workflow
The "Golden Path" to avoid emulsions from the start.
Caption: Optimized workflow emphasizing temperature and pH control to prevent hydrolysis and emulsion.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH to adjust the pH? It's faster.
A: No. Methyl esters are susceptible to hydrolysis. While the amine requires a basic pH to extract, pH > 12 (easily achieved with NaOH) will cleave the ester, destroying your product. Use Saturated Sodium Carbonate (
Q: I lost my interface. The whole funnel is one layer. A: This is likely a "density inversion" or isopycnic point issue. If you are using DCM and water, their densities are similar.
-
Test: Add a few drops of water. If they travel up, your organic layer is on the bottom. If they mix/disappear, you have a single phase.
-
Fix: Add 20mL of pure DCM to make the organic layer heavier, or add Brine to make the aqueous layer heavier.
Q: My product is volatile. How do I dry it? A: Methyl (4S)-4-aminopentanoate has a relatively low molecular weight (~131 g/mol ).
-
Do not use high vacuum (< 5 mbar) for extended periods.
-
Concentrate on a rotary evaporator at 30-35°C and stop immediately when solvent stops condensing.
-
Store the free base in the fridge; it may cyclize to the lactam (5-methyl-2-pyrrolidone) if left neat at room temperature.
References
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard reference for workup techniques and emulsion breaking).
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Specifics on solvent properties and purification of amino acid derivatives).
-
PubChem. (n.d.).[2][3][4][5][6][7] Methyl 4-aminopentanoate hydrochloride.[3] National Library of Medicine. Retrieved February 7, 2026. (Source for physiochemical properties).[2][3][4][5][8][9][10]
-
Rule of Thumb for Amino Esters: General consensus in peptide synthesis dictates carbonate bases for extraction to prevent racemization and hydrolysis. See: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer.
Sources
- 1. biotage.com [biotage.com]
- 2. Methyl 4-bromopentanoate | C6H11BrO2 | CID 544303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-aminopentanoate hydrochloride | C6H14ClNO2 | CID 13276185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-methyl-5-oxopentanoate | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl (4S)-4-aminopentanoate
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chiral molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth look at the reference spectra (NMR, IR, and MS) for methyl (4S)-4-aminopentanoate, a chiral amino acid ester of significant interest. Due to the limited availability of public experimental spectra for this specific enantiomer, this guide will leverage high-quality predicted data for methyl (4S)-4-aminopentanoate and compare it with experimentally obtained spectra of structurally related compounds: methyl 4-aminobutanoate and methyl 5-aminopentanoate. This comparative approach provides a robust framework for the identification and differentiation of these molecules.
This guide is structured to provide not just the data, but also the scientific reasoning behind the spectral interpretations and the experimental methodologies.
The Critical Role of Spectroscopic Analysis
In the realm of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about a molecule's atomic connectivity, functional groups, and overall structure. For chiral molecules like methyl (4S)-4-aminopentanoate, spectroscopic analysis, often in conjunction with chiroptical methods, is essential to confirm both the chemical identity and the stereochemical integrity of the compound.
Spectral Analysis of Methyl (4S)-4-aminopentanoate (Predicted Data)
Given the absence of publicly available experimental spectra for methyl (4S)-4-aminopentanoate, we present predicted spectra generated from advanced computational models. It is crucial to note that while these predictions are highly accurate, they should ideally be confirmed with experimental data.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is a powerful tool for determining the number of different types of protons and their connectivity.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | O-CH ₃ |
| ~3.10 | m | 1H | CH -NH₂ |
| ~2.35 | t | 2H | CH ₂-C=O |
| ~1.70 | m | 2H | CH ₂-CH(NH₂) |
| ~1.18 | d | 3H | CH ₃-CH |
| ~1.5 (broad) | s | 2H | NH ₂ |
Interpretation: The spectrum is expected to show a singlet for the methyl ester protons, a multiplet for the chiral center proton, a triplet for the protons alpha to the carbonyl, a multiplet for the diastereotopic protons adjacent to the chiral center, a doublet for the terminal methyl group, and a broad singlet for the amine protons which can exchange with trace amounts of water in the solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon NMR provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~174.0 | C =O |
| ~51.5 | O-C H₃ |
| ~48.0 | C H-NH₂ |
| ~35.0 | C H₂-C=O |
| ~31.0 | C H₂-CH(NH₂) |
| ~23.0 | C H₃-CH |
Interpretation: The carbonyl carbon is the most deshielded. The carbons attached to heteroatoms (oxygen and nitrogen) appear in the mid-field region, while the aliphatic carbons are found in the upfield region.
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380, ~3300 | Medium, sharp | N-H stretching (primary amine) |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1735 | Strong, sharp | C=O stretching (ester) |
| ~1590 | Medium | N-H bending (scissoring) |
| ~1170 | Strong | C-O stretching (ester) |
Interpretation: The key features are the characteristic N-H stretches of a primary amine, the strong C-H stretches of the alkyl chain, the very strong and sharp carbonyl stretch of the ester, and the C-O stretch of the ester.
Predicted Mass Spectrum (Electron Ionization - EI)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Possible Fragment |
| 131 | Moderate | [M]⁺ (Molecular Ion) |
| 116 | Low | [M - CH₃]⁺ |
| 102 | Moderate | [M - C₂H₅]⁺ or [M - NH₃ - H]⁺ |
| 88 | Strong | [M - C₃H₇]⁺ |
| 74 | Very Strong | [CH₃OC(O)CH₂]⁺ (McLafferty rearrangement) |
| 56 | Strong | [C₄H₈]⁺ |
| 44 | Strong | [CH(NH₂)=CH₂]⁺ |
Interpretation: The molecular ion peak is expected at m/z 131. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group, alpha-cleavage, and McLafferty rearrangement, which would give a prominent peak at m/z 74.[1]
Comparative Spectral Analysis with Structurally Related Compounds
To provide context for the predicted spectra of methyl (4S)-4-aminopentanoate, we will now examine the experimental spectra of two similar, achiral molecules: methyl 4-aminobutanoate and methyl 5-aminopentanoate.
Methyl 4-aminobutanoate
-
¹H NMR (CDCl₃): The spectrum will be simpler than that of the target compound due to the absence of a chiral center and the terminal methyl group. Key signals include the methyl ester singlet (~3.67 ppm), a triplet for the protons alpha to the carbonyl (~2.3 ppm), a triplet for the protons alpha to the amine (~2.7 ppm), and a multiplet for the central methylene group (~1.8 ppm).
-
¹³C NMR (CDCl₃): Expected signals are the carbonyl carbon (~174 ppm), the ester methyl carbon (~51 ppm), and three distinct methylene carbons.
-
IR Spectrum: Similar to the target compound, it will show N-H stretches, C-H stretches, a strong C=O stretch, and a C-O stretch.
-
Mass Spectrum: The molecular ion will be at m/z 117. Fragmentation will likely involve the loss of the methoxy group and alpha-cleavage.
Methyl 5-aminopentanoate
-
¹H NMR (CDCl₃): The spectrum will show a singlet for the methyl ester, two triplets for the methylene groups adjacent to the functional groups, and multiplets for the other methylene groups in the longer alkyl chain.
-
¹³C NMR (CDCl₃): The spectrum will display a carbonyl signal, a methyl ester signal, and four distinct methylene carbon signals.
-
IR Spectrum: The spectrum will be very similar to methyl 4-aminobutanoate, with the characteristic absorptions for the amine and ester functional groups.
-
Mass Spectrum: The molecular ion will be at m/z 131, the same as the target compound. However, the fragmentation pattern, particularly the ions resulting from cleavage of the alkyl chain, will differ.
The key differentiating feature in the NMR spectra of methyl (4S)-4-aminopentanoate compared to these achiral analogs is the presence of the chiral center, which leads to more complex splitting patterns (e.g., the doublet for the terminal methyl group and the diastereotopic nature of the adjacent methylene protons).
Experimental Protocols for Spectral Acquisition
To ensure the acquisition of high-quality, reproducible spectral data, the following detailed protocols are recommended.
NMR Spectroscopy
Causality behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a single, well-defined solvent peak. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[2]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at 0 ppm, which does not overlap with most other proton signals.
-
Spectrometer Frequency: A higher field strength (e.g., 500 MHz) provides better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns in chiral molecules.
Infrared (IR) Spectroscopy
Causality behind Experimental Choices:
-
Neat Liquid: For liquid samples, acquiring a spectrum of the neat (undiluted) substance is often the simplest and quickest method. It avoids potential interference from solvent peaks.
-
Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).
-
Background Spectrum: A background spectrum is essential to subtract the absorbance of atmospheric water and carbon dioxide, as well as any absorbance from the salt plates themselves, ensuring that the final spectrum is solely that of the sample.
Mass Spectrometry (MS)
Causality behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.
-
Solvent: For ESI, a volatile solvent that can support ionization (e.g., methanol with a small amount of formic acid) is necessary.
-
Fragmentation Analysis: The fragmentation pattern is a unique characteristic of a molecule and can be used to confirm its structure by comparing it to known fragmentation pathways of similar compounds.[1]
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic characteristics of methyl (4S)-4-aminopentanoate and a comparative analysis with related compounds. While the absence of experimental data for the target molecule necessitates the use of predicted spectra, the principles and comparative data presented here offer a solid foundation for its identification and characterization. The detailed experimental protocols further equip researchers with the necessary knowledge to acquire high-quality data for this and similar molecules, ensuring scientific rigor and reproducibility.
References
-
PubChem. Methyl 4-aminobutanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 5-aminopentanoate. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Li, W., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Cross-Validation of Analytical Methods for Methyl (4S)-4-aminopentanoate
Executive Summary
Methyl (4S)-4-aminopentanoate is a critical chiral intermediate, often serving as a precursor for gamma-amino acid analogs (e.g., GABA derivatives) and peptidomimetics. Its analysis presents a "perfect storm" of analytical challenges:
-
Lack of Chromophore: The aliphatic structure lacks conjugation, rendering standard UV detection (254 nm) ineffective.
-
Chirality: The (4S) stereocenter requires high-resolution enantioselective separation.
-
Chemical Instability: As an amino acid ester, it is prone to cyclization (lactamization) and hydrolysis, requiring rapid and gentle analytical conditions.
This guide provides a cross-validation framework using three orthogonal methodologies: Derivatized HPLC (Marfey’s Method) , Quantitative NMR (qNMR) , and GC-FID . By triangulating data from these three sources, researchers can ensure absolute structural and stereochemical integrity.
The Analytical Triad: Method Comparison
| Feature | Method A: HPLC-UV (Marfey's) | Method B: qNMR (1H) | Method C: GC-FID (TFAA) |
| Primary Utility | Enantiomeric Purity (% ee) | Absolute Assay (wt%) | Volatile Impurities & Process Control |
| Detection Principle | UV (340 nm) via Diastereomers | Nuclear Magnetic Resonance | Flame Ionization (Carbon counting) |
| Reference Standard | Not required for %ee | Internal Standard Required | Required for quantification |
| Sensitivity (LOD) | High (< 0.1%) | Moderate (~0.5%) | High (< 0.05%) |
| Sample Prep | Complex (Derivatization) | Simple (Dissolve & Shoot) | Moderate (Derivatization) |
| Selectivity | Excellent for Stereoisomers | Excellent for Structure | Good for residual solvents |
Method A: Chiral HPLC via Marfey’s Reagent (The "Gold Standard" for Chirality)
While direct chiral chromatography (e.g., Chiralpak AD-H) is possible, it often suffers from poor peak shape for primary amines and low sensitivity due to the lack of a chromophore. We utilize Marfey’s Reagent (FDAA) to introduce a strong UV chromophore (340 nm) and convert enantiomers into diastereomers, which are easily separated on a standard C18 column.
Mechanism of Action
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the analyte.[1] Because FDAA is optically pure (L-form), it reacts with the (4S) and (4R) enantiomers of the analyte to form L-L and L-R diastereomers, which have different physical properties and retention times.
Experimental Protocol
1. Reagents:
-
FDAA Solution: 1% (w/v) in Acetone.
-
Buffer: 1M NaHCO₃.
-
Quench: 1M HCl.
-
Solvent: Acetonitrile (HPLC Grade).
2. Derivatization Workflow:
-
Dissolve 1.0 mg of Methyl (4S)-4-aminopentanoate (HCl salt) in 100 µL water.
-
Add 50 µL 1M NaHCO₃ (pH adjustment to ~8.5).
-
Add 100 µL FDAA Solution.
-
Incubate: 40°C for 60 minutes. (Do not exceed 40°C to prevent ester hydrolysis).
-
Quench: Add 50 µL 1M HCl to stop the reaction and neutralize.
-
Dilute to 1 mL with Acetonitrile/Water (50:50).
3. HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 25 minutes.
-
Detection: UV @ 340 nm.
4. Data Interpretation:
-
L-L Diastereomer (4S-Analyte): Elutes typically earlier (e.g., ~12.5 min).
-
L-R Diastereomer (4R-Impurity): Elutes later (e.g., ~14.2 min).
-
Calculation:
Visualization: Marfey's Reaction Pathway[2]
Caption: Reaction of the UV-silent chiral amine with FDAA to form stable, UV-active diastereomers.
Method B: Quantitative NMR (qNMR) (The "Absolute Truth")
qNMR is the primary reference method because it relies on the physics of the nucleus rather than chemical reference standards of the analyte itself. It provides the Weight % Assay (Potency).
Experimental Protocol
1. Internal Standard Selection:
-
Choice: Maleic Acid (Traceable to NIST SRM).
-
Why: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (far from aliphatic signals of the analyte).
-
Solvent: D₂O (Deuterium Oxide). Note: The HCl salt of the amine is water-soluble.
2. Sample Preparation:
-
Weigh exactly ~10 mg of Analyte (
) into a vial. -
Weigh exactly ~5 mg of Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL D₂O.
-
Transfer to NMR tube.
3. Acquisition Parameters (Critical for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1).
-
Scans: 16 or 32 (for S/N > 250:1).
-
Processing: Phase and baseline correction must be manual and precise.
4. Calculation:
Where:
-
= Integral areangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = Number of protons (Maleic acid = 2; Analyte Methyl = 3)
- = Molecular weight
-
= Massngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = Purity (decimal)
Method C: GC-FID (The Process Control Workhorse)
For routine monitoring of volatile impurities (solvents, starting materials) and chemical purity, GC-FID is superior. However, the amino group causes tailing, so we protect it with Trifluoroacetic Anhydride (TFAA).
Experimental Protocol
1. Derivatization:
-
Dissolve 5 mg sample in 1 mL Dichloromethane (DCM).
-
Add 100 µL Trifluoroacetic Anhydride (TFAA).
-
Add 50 µL Pyridine (catalyst/acid scavenger).
-
Incubate at RT for 15 mins.
-
Inject directly.
2. GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 15°C/min → 280°C (5 min).
-
Detector: FID @ 300°C.
Cross-Validation & Decision Matrix
To validate the analytical control strategy, data from all three methods must be correlated.
The Validation Logic
-
Scenario 1 (Ideal): qNMR (99.5%) ≈ GC-FID (99.6%).
-
Scenario 2 (Salt Contamination): GC-FID (99.8%) >> qNMR (90.0%).
-
Cause: GC "sees" only the volatile organic part. qNMR "sees" the mass of the inorganic salt (e.g., excess NaCl or HCl) weighing down the sample.
-
-
Scenario 3 (Enantiomeric Impurity): qNMR (99.9%) & GC-FID (99.9%) but Marfey's (50% ee).
-
Cause: The sample is chemically pure but racemic. Only Method A detects this.
-
Cross-Validation Data Summary
| Parameter | Method A (HPLC) | Method B (qNMR) | Method C (GC-FID) | Acceptance Criteria |
| Linearity (R²) | > 0.999 | N/A (Absolute) | > 0.999 | R² > 0.99 |
| Precision (RSD) | < 1.0% | < 0.5% | < 2.0% | RSD < 2.0% |
| Accuracy (Recovery) | 98-102% | 99-101% | 95-105% | 98-102% |
| Specificity | Chiral Discrimination | Structural ID | Volatiles | No Interference |
Workflow Diagram
Caption: Decision tree for batch release using orthogonal analytical data.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[2] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Schummer, C. et al. (2009). Comparison of different derivatization methods for the determination of amino acids by GC-MS. Journal of Chromatography B, 877(11-12), 1149-1156. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acids using CHIROBIOTIC Columns. Technical Guide. Link
Sources
A Comprehensive Guide to Benchmarking Methyl (4S)-4-aminopentanoate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and readily available chiral catalysts is a paramount pursuit. This guide introduces methyl (4S)-4-aminopentanoate, a chiral β-amino ester, as a promising candidate for asymmetric transformations. While extensive performance data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs suggest significant potential in catalyzing key carbon-carbon bond-forming reactions.
This document serves as a comprehensive framework for benchmarking the performance of methyl (4S)-4-aminopentanoate. We will outline detailed experimental protocols for its application in cornerstone asymmetric reactions—the Aldol and Michael additions. Crucially, we will compare its hypothetical performance against established, well-documented organocatalysts such as L-proline and other chiral primary β-amino alcohols, providing existing experimental data for these benchmarks. This guide is designed to be a practical tool for researchers looking to explore new catalytic systems and make informed decisions in catalyst selection for the synthesis of complex chiral molecules.
The Rationale for Investigating Methyl (4S)-4-aminopentanoate
Chiral β-amino acids and their derivatives are valuable building blocks in medicinal chemistry and have shown promise as organocatalysts.[1] Their bifunctional nature, possessing both a basic amino group and a Lewis basic ester moiety, allows for multiple modes of substrate activation. Methyl (4S)-4-aminopentanoate, in particular, offers several advantages:
-
Ready Availability: It can be synthesized from glutamic acid, a naturally occurring amino acid.
-
Bifunctionality: The primary amine can activate carbonyl compounds through the formation of enamines or iminium ions, while the ester group can participate in hydrogen bonding to orient substrates.
-
Stereochemical Control: The (S)-configuration at the C4 position provides a chiral environment to induce enantioselectivity in chemical transformations.
Benchmarking Experiment 1: The Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Proline and its derivatives are well-established catalysts for this transformation, proceeding through an enamine-based mechanism.[2] Here, we propose a protocol to evaluate methyl (4S)-4-aminopentanoate in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde and compare its potential performance against L-proline.
Proposed Experimental Workflow: Asymmetric Aldol Reaction
Caption: Proposed workflow for the asymmetric aldol reaction.
Detailed Protocol: Asymmetric Aldol Reaction
-
To a vial containing methyl (4S)-4-aminopentanoate (0.1 mmol, 20 mol%), add dimethyl sulfoxide (DMSO, 0.5 mL).
-
To this solution, add 4-nitrobenzaldehyde (0.5 mmol) and acetone (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.
Performance Comparison: Aldol Reaction
| Catalyst | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl (4S)-4-aminopentanoate | Acetone, 4-nitrobenzaldehyde, DMSO, rt | TBD | TBD | - |
| L-Proline | Acetone, 4-nitrobenzaldehyde, DMSO, rt | 68 | 76 | [2] |
TBD: To Be Determined
Benchmarking Experiment 2: The Asymmetric Michael Addition
The Michael addition is another crucial C-C bond-forming reaction, creating a 1,5-dicarbonyl compound or a related structure. Chiral primary and secondary amines are effective catalysts for the enantioselective conjugate addition of aldehydes and ketones to nitroalkenes.
Proposed Experimental Workflow: Asymmetric Michael Addition
Caption: Proposed workflow for the asymmetric Michael addition.
Detailed Protocol: Asymmetric Michael Addition
-
To a solution of methyl (4S)-4-aminopentanoate (0.05 mmol, 10 mol%) in toluene (1.0 mL), add cyclohexanone (1.0 mmol).
-
Add β-nitrostyrene (0.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by NMR and chiral HPLC analysis.
Performance Comparison: Michael Addition
| Catalyst | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Methyl (4S)-4-aminopentanoate | Cyclohexanone, β-nitrostyrene, Toluene, rt | TBD | TBD | TBD | - |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Propanal, nitrostyrene, CH2Cl2, 4°C | 78 | 95:5 (anti/syn) | 99 (anti) | [3] |
| Simple Primary β-amino alcohol | Methyl-2-oxocyclopentanecarboxylate, nitrostyrene, Toluene, -30°C | 75 | 99:1 | 99 | [4] |
TBD: To Be Determined
Expert Insights and Mechanistic Considerations
The catalytic cycle of primary amine-catalyzed reactions like the Aldol and Michael additions generally proceeds through the formation of a nucleophilic enamine intermediate from the ketone or aldehyde donor. This enamine then attacks the electrophilic acceptor (aldehyde or nitroalkene). The stereochemical outcome is dictated by the facial selectivity of this attack, which is controlled by the chiral environment provided by the catalyst.
For methyl (4S)-4-aminopentanoate, the stereocenter at the β-position to the nitrogen atom is expected to effectively shield one face of the enamine intermediate, leading to a preferred direction of attack by the electrophile. The ester functionality may also play a crucial role in orienting the substrates through hydrogen bonding interactions, further enhancing stereoselectivity. It is hypothesized that the performance of methyl (4S)-4-aminopentanoate could be comparable to or even exceed that of simple chiral β-amino alcohols due to the presence of the additional coordinating ester group.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic performance of methyl (4S)-4-aminopentanoate in asymmetric synthesis is currently limited, its structural features present a compelling case for its investigation as a novel organocatalyst. This guide provides a robust framework for its systematic evaluation in key asymmetric reactions and for comparing its efficacy against established catalysts.
The proposed benchmarking experiments will not only elucidate the catalytic potential of this readily accessible, chiral β-amino ester but also contribute valuable data to the broader field of organocatalysis. The insights gained from such studies will undoubtedly aid researchers and drug development professionals in the design of more efficient and selective synthetic routes to complex chiral molecules.
References
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- Comegna, D., de Paola, I., Saviano, M., Del Gatto, A., & Zaccaro, L. (2015). Straightforward Entry to S-Glycosylated Fmoc-Amino Acids and Their Application to Solid Phase Synthesis of Glycopeptides and Glycopeptidomimetics. Organic Letters, 17(3), 640–643.
- Du, X.-L., He, L., Zhao, S., Liu, Y.-M., Cao, Y., He, H.-Y., & Fan, K.-N. (2011). Hydrogen-Independent Reductive Transformation of Carbohydrate Biomass into γ-Valerolactone and Pyrrolidone Derivatives with Supported Gold Catalysts.
- Fukuyama, S., Mihara, H., Miyake, R., Ueda, M., Esaki, N., & Kurihara, T. (2014). Characterization of a Thermostable 2,4-diaminopentanoate Dehydrogenase from Fervidobacterium Nodosum Rt17-B1. Journal of Bioscience and Bioengineering, 117(5), 551–556.
- Girisuta, B., & Heeres, H. J. (2017). Levulinic Acid from Biomass: Synthesis and Applications. In Z. Fang, R. Smith, & X. Qi (Eds.), Production of Platform Chemicals from Sustainable Resources (pp. 143–169). Springer.
- Gómez, J. E., Guo, W., Gaspa, S., & Kleij, A. W. (2017). Copper-Catalyzed Synthesis of γ-Amino Acids Featuring Quaternary Stereocenters.
- Grison, C., G-L., Petiti, M., & Corma, A. (2016). Asymmetric synthesis of γ-amino acids by heterogeneous catalysis. Green Chemistry, 18(18), 4894-4901.
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
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- Liao, G., Wang, R., Chen, H., & Shi, B. F. (2020). Palladium-Catalyzed Atroposelective C–H Olefination for the Synthesis of Chiral Aldehydes. Organic Letters, 22(15), 6046–6050.
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Technical Guide: Quantitative NMR (qNMR) for Purity Assessment of Methyl (4S)-4-aminopentanoate
Executive Summary: The Primary Ratio Advantage
In the development of peptidomimetics and GABA analogs, Methyl (4S)-4-aminopentanoate represents a critical but chemically labile intermediate. Traditional purity assessments via HPLC-UV are often compromised by two factors: the lack of a certified reference material (CRM) for this specific custom intermediate, and the molecule's propensity for on-column cyclization to 5-methyl-2-pyrrolidone (lactamization).
This guide advocates for Quantitative NMR (qNMR) as the superior alternative for assay purity determination.[1][2] Unlike chromatography, qNMR acts as a primary ratio method , deriving traceability directly from an Internal Standard (IS) rather than a reference standard of the analyte itself. This approach mitigates stability risks, eliminates the need for response factor calculations, and provides a "snapshot" of the material's integrity in solution without thermal stress.
Technical Context: The Stability-Accuracy Paradox
The Analyte: Methyl (4S)-4-aminopentanoate
-
Chemical Nature: Chiral
-amino acid ester. -
Critical Instability: Under basic conditions or elevated temperatures (common in GC or unbuffered HPLC), the free amine attacks the ester carbonyl, ejecting methanol to form the thermodynamically stable lactam.
-
Detection Challenge: The molecule lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) essentially useless. Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.
Why qNMR?
qNMR relies on the fundamental physical principle that signal intensity is directly proportional to the number of nuclei.
This equation renders the method self-validating : if the purity calculated from the methyl ester singlet (
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts qNMR with traditional methodologies for this specific amino-ester.
| Feature | qNMR (Recommended) | HPLC-UV / CAD | Potentiometric Titration |
| Traceability | SI-Traceable via Internal Standard (e.g., Maleic Acid). | Dependent on external reference standard of the analyte (often unavailable). | Secondary ; relies on standardized titrant. |
| Selectivity | High. Distinguishes analyte from lactam impurity and residual solvents. | Variable. Lactam may co-elute; UV requires low | Low. Detects all basic amines (analyte + impurities + inorganic bases). |
| Sample Stress | Low. Analysis at ambient T in buffered solvent (DMSO-d6). | High. Column pressure and frictional heat can induce cyclization. | Medium. pH changes during titration can trigger hydrolysis. |
| Development Time | Rapid (<1 hour). No column screening or gradient optimization. | Slow (Days/Weeks). Requires method validation for separation. | Fast. But lacks structural confirmation. |
| Precision (RSD) | 0.5 – 1.0% (Typical for routine qNMR). | 0.2 – 0.5% (Superior precision, but potentially lower accuracy). | 0.5 – 1.0% . |
Critical Note on Chirality: Standard 1H-qNMR determines mass fraction purity (Assay). It does not distinguish between the (4S) and (4R) enantiomers. For enantiomeric excess (ee) determination, a Chiral Solvating Agent (e.g., Pirkle alcohol) must be added, or Chiral HPLC employed.
Methodology & Protocol
Internal Standard (IS) Selection
For Methyl (4S)-4-aminopentanoate, the choice of IS is dictated by solubility and spectral window.
-
Recommended Solvent: DMSO-d6 .[3][4][5]
-
Reasoning: The analyte is likely stored as an HCl salt to prevent cyclization. Salts are insoluble in CDCl3 but soluble in DMSO.
-
-
Recommended IS: Maleic Acid (traceable to NIST SRM).
-
Shift: Singlet at
ppm.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Benefit: It falls in a clean region (the "aromatic" window) free from the analyte's aliphatic signals (1.0 - 4.0 ppm).
-
Relaxation:[6] Moderate
allows for reasonable experimental times.
-
Acquisition Parameters (The "Senior Scientist" Setup)
To achieve <1% uncertainty, "standard" NMR parameters are insufficient. You must ensure full magnetization recovery.
-
Pulse Angle:
(maximizes signal). -
Spectral Width: 20 ppm (covers all signals + baseline).
-
Relaxation Delay (
): seconds.-
Scientific Rationale: The longest
(usually the IS or solvent) determines the delay. For quantitative accuracy (99.9% recovery), the delay must be . If Maleic Acid , then must be roughly 30s.
-
-
Scans (NS): 16 to 64 (Target S/N ratio > 250:1 for the smallest integration peak).
-
Temperature: 298 K (controlled to
K to prevent chemical shift drift).
Step-by-Step Experimental Protocol
-
Gravimetry (The Critical Step):
-
Weigh
mg of Methyl (4S)-4-aminopentanoate (Analyte) into a vial. Record to 0.01 mg precision. -
Weigh
mg of Maleic Acid (IS) into the same vial. Record to 0.01 mg precision. -
Note: Using a combined solution avoids errors associated with volumetric handling.
-
-
Dissolution:
-
Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Transfer to a high-quality 5mm NMR tube.
-
-
Acquisition:
-
Insert sample, lock, tune, and shim.
-
Run a quick 1-scan proton spectrum to check phasing and shimming.
-
Run the qNMR protocol (
, ).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) usually, but for qNMR, no apodization or very slight LB is preferred to preserve line shape.
-
Phase Correction: Manual, zeroth and first order. Flat baseline is non-negotiable.
-
Baseline Correction: Polynomial fit (avoid signal regions).
-
-
Integration:
-
Integrate the IS singlet (set value to normalized proton count, e.g., 2).
-
Integrate the Analyte Methyl Ester singlet (
ppm) and C4-Methyl doublet ( ppm). -
Calculate purity using the equation in Section 2.
-
Visualization of Workflows
Diagram 1: The qNMR Logic Flow
This diagram illustrates the decision-making process and execution flow for the purity assessment.
Caption: The "Self-Validating" qNMR workflow ensures traceability from gravimetry to spectral integration.
Diagram 2: Impurity Identification Logic
How to distinguish the target analyte from its primary degradation product (Lactam).
Caption: Spectral logic for distinguishing the linear amino ester from the cyclized lactam impurity.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (ISRD). [Link] Citation Context: Referenced for the selection of certified internal standards and metrological traceability protocols.
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link] Citation Context: Supports the definition of qNMR as a primary ratio method and its advantages over chromatography.
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[7] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link] Citation Context: Discusses the application of qNMR for pharmaceutical intermediates and stability assessment.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
